Product packaging for Allyl cyclohexyl ether(Cat. No.:CAS No. 14289-64-6)

Allyl cyclohexyl ether

Cat. No.: B8725794
CAS No.: 14289-64-6
M. Wt: 140.22 g/mol
InChI Key: CDXZRBLOGJXGTN-UHFFFAOYSA-N
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Description

Contextualization within Allyl Ether Chemistry

Allyl ethers are a class of organic compounds characterized by the presence of an allyl group (CH₂=CH-CH₂) attached to an oxygen atom, which is in turn bonded to another organic substituent. fiveable.me These compounds are valued for their reactivity, primarily due to the presence of the electron-rich allyl group and the ether linkage.

The chemistry of allyl ethers is diverse. They are known to undergo a variety of reactions, including:

Rearrangement Reactions: Allyl ethers can rearrange to form propenyl ethers. acs.org A notable example is the Claisen rearrangement, a fiveable.mefiveable.me-sigmatropic rearrangement that is a powerful tool for forming carbon-carbon bonds. redalyc.org

Polymerization: The allyl group can participate in polymerization reactions, making allyl ethers useful monomers or co-monomers in the synthesis of polymers with specific properties. They can also act as cross-linking agents.

Protecting Groups: In organic synthesis, the allyl ether group is often used as a protecting group for alcohols due to its stability under many reaction conditions and its relatively easy removal when needed. fiveable.mersc.org

Significance of the Cyclohexyl Moiety in Ether Systems

The cyclohexyl group, a six-membered carbon ring, is a common structural motif in organic chemistry. fiveable.me Its presence in a molecule, such as in allyl cyclohexyl ether, significantly influences the compound's physical and chemical properties. fiveable.me

Key impacts of the cyclohexyl moiety include:

Steric Hindrance: The bulky nature of the cyclohexyl group can influence the reactivity of the adjacent ether linkage and the allyl group by sterically hindering the approach of reactants.

Solubility: The nonpolar character of the cyclohexyl group generally leads to limited solubility in water but good solubility in organic solvents. solubilityofthings.comwikipedia.org

Thermal Stability: The presence of the cyclohexyl group can enhance the thermal stability of the molecule.

Overview of Key Research Domains

Research involving this compound spans several areas of chemistry, driven by its unique structural features.

Organic Synthesis: this compound serves as a valuable intermediate in the synthesis of other organic molecules. Its functional groups, the allyl and ether moieties, allow for a range of chemical transformations. For instance, it can be a precursor for the synthesis of other alkyl allyl ethers through palladium-catalyzed reactions.

Polymer Chemistry: The ability of the allyl group to undergo polymerization makes this compound a candidate for the development of new polymers. It can be used as a monomer or as a reactive diluent in formulations for adhesives and resins.

Reaction Mechanisms: The compound has been a subject of studies investigating reaction mechanisms. For example, the gas-phase thermal decomposition of this compound, which proceeds via a retro-ene reaction, has been studied to understand the kinetics and mechanism of such eliminations. vulcanchem.comresearchgate.net

Materials Science: Research has explored the use of related structures in the development of liquid crystals. While simple two-ring methyl (E)-allyl ethers with a cyclohexyl group are generally not mesomorphic, more complex three-ring structures exhibit wide nematic ranges, suggesting potential applications in this field. tandfonline.com

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₆O vulcanchem.comnih.gov
Molecular Weight 140.22 g/mol vulcanchem.comnih.gov
CAS Number 14289-64-6 vulcanchem.comnih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Allyl ethyl ether
Allyl cyclohexyl sulfide
Diallyl ether
Allyl phenyl ether
Allyl glycidyl (B131873) ether
Allyl cyclohexylpropionate
Cyclohexyl formate
Cyclohexane (B81311)
Adipic acid
Caprolactam
Methylcyclopentane
1-Cyclohexyl-2-propen-1-one
Acrolein
Cyclohexylmagnesium bromide
Allyl-(2-bromo-cyclohexyl)-ether
Valinomycin
Polypropylene glycol
3-Hexenyl-2-methylallyl ether
Cyclohexyl methyl propionate
Vinyl carbinol
Raney's nickel

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B8725794 Allyl cyclohexyl ether CAS No. 14289-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14289-64-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

prop-2-enoxycyclohexane

InChI

InChI=1S/C9H16O/c1-2-8-10-9-6-4-3-5-7-9/h2,9H,1,3-8H2

InChI Key

CDXZRBLOGJXGTN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1CCCCC1

Origin of Product

United States

Synthetic Methodologies for Allyl Cyclohexyl Ether and Its Derivatives

Classical Etherification Approaches

Classical etherification methods remain the cornerstone for the laboratory and industrial synthesis of allyl cyclohexyl ether. These approaches are well-established and offer versatility in terms of starting materials and reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution, particularly the Williamson ether synthesis, is a widely employed method for preparing unsymmetrical ethers like this compound. This reaction involves the displacement of a leaving group by an alkoxide nucleophile.

The Williamson ether synthesis provides a reliable route to this compound. The reaction proceeds via an SN2 mechanism, where an alkoxide ion attacks an alkyl halide, leading to the formation of an ether and a salt byproduct. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this involves the reaction of sodium cyclohexanolate with an allyl halide, such as allyl bromide. vulcanchem.com

The first step is the formation of the cyclohexanolate nucleophile by reacting cyclohexanol (B46403) with a strong base. Sodium hydride (NaH) is a common choice for this deprotonation, as it irreversibly forms the alkoxide and hydrogen gas, which bubbles out of the reaction mixture. masterorganicchemistry.comopenstax.org The resulting sodium cyclohexanolate then acts as the nucleophile.

The core of the synthesis is the SN2 reaction between the cyclohexanolate and an allyl halide. libretexts.org For this reaction to be efficient and favor substitution over elimination, a primary alkyl halide is preferred. libretexts.orgopenstax.org Allyl bromide is a suitable electrophile in this case. The oxygen anion of the cyclohexanolate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the C-O bond of the ether. youtube.com

Several factors can be optimized to maximize the yield and purity of this compound. A molar ratio of 1:1.2 of allyl bromide to sodium cyclohexanolate is often used to minimize side reactions. The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which can solvate the cation of the alkoxide without deactivating the nucleophile. The reaction temperature is generally maintained between 60–80°C for a duration of 6–12 hours to ensure the reaction goes to completion.

Table 1: Optimized Parameters for Williamson Ether Synthesis of this compound

ParameterRecommended ConditionRationale
Reactants Sodium cyclohexanolate and Allyl bromideFavors SN2 mechanism.
Molar Ratio 1:1.2 (Allyl bromide:Sodium cyclohexanolate)Minimizes side reactions.
Solvent THF or DMFPolar aprotic solvent enhances nucleophilicity.
Temperature 60–80°CEnsures complete conversion.
Reaction Time 6–12 hoursAllows the reaction to proceed to completion.

Phase-transfer catalysis (PTC) offers a significant advantage in the Williamson ether synthesis, particularly in biphasic systems where the reactants are present in two immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org This technique enhances reaction rates by facilitating the transfer of the alkoxide nucleophile from the aqueous phase to the organic phase where the alkyl halide is located. acs.org

In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, is employed. crdeepjournal.org The lipophilic cation of the catalyst pairs with the cyclohexanolate anion, forming an ion pair that is soluble in the organic phase. This allows the nucleophile to come into close proximity with the allyl halide, thereby accelerating the SN2 reaction.

The use of PTC can lead to increased yields, reduced reaction times, and milder reaction conditions. crdeepjournal.org It can also eliminate the need for anhydrous solvents and expensive bases like sodium hydride, as concentrated aqueous sodium hydroxide (B78521) can often be used instead. crdeepjournal.org The general principle involves the continuous regeneration of the catalyst at the interface of the two phases.

Direct Condensation Reactions

Direct condensation of alcohols presents an alternative and often more atom-economical route to ethers, as the only byproduct is water. acs.org These reactions are typically catalyzed by acids or transition metals.

Copper catalysts have emerged as effective mediators for the direct condensation of two different alcohols to form unsymmetrical ethers. acs.org For the synthesis of this compound, this would involve the reaction of cyclohexanol and allyl alcohol in the presence of a suitable copper catalyst. One documented method utilizes a combination of cuprous chloride (CuCl) and p-toluenesulfonic acid to achieve a yield of approximately 70%.

While the precise mechanisms can vary, these reactions often proceed through the activation of one alcohol, making it a better leaving group, followed by nucleophilic attack by the second alcohol. The copper catalyst can play a role in this activation. Some copper-catalyzed reactions are known to proceed under aerobic conditions. nih.gov

A key challenge in the direct condensation of alcohols is controlling selectivity and minimizing the formation of byproducts. In the synthesis of this compound from cyclohexanol and allyl alcohol, potential byproducts include diallyl ether and dicyclohexyl ether, formed from the self-condensation of the starting alcohols.

Prolonged reflux during the copper-catalyzed condensation of allyl alcohol and cyclohexanol can lead to the formation of diallyl ether as a minor byproduct. Water, being the primary byproduct of the condensation reaction, can also participate in side reactions, such as the hydrolysis of the target ether, particularly under acidic conditions. finechem-mirea.ru

In the context of cyclohexanol, dehydration to form cyclohexene (B86901) is a common side reaction, especially under acidic catalysis. finechem-mirea.ru The formation of cyclohexene can lead to further byproducts through subsequent reactions. Careful control of reaction conditions, including temperature, catalyst loading, and reaction time, is crucial to maximize the yield of the desired this compound and minimize the formation of these unwanted substances.

Advanced Catalytic Routes for Ether Formation

The synthesis of ethers, fundamental structures in organic chemistry, has traditionally been dominated by methods like the Williamson ether synthesis. numberanalytics.com However, modern synthetic chemistry has increasingly shifted towards advanced catalytic routes that offer greater efficiency, selectivity, and milder reaction conditions. rsc.org Transition-metal catalysis, in particular, has emerged as a powerful strategy for the construction of C-O bonds, enabling the synthesis of a diverse array of ethers, including the specific class of alkyl allyl ethers. rsc.orgacs.org These catalytic processes often circumvent the need for pre-functionalized starting materials, such as the conversion of alcohols to alkoxides or halides, thereby improving atom economy and reducing waste. rsc.org

Palladium-Catalyzed Alkyl Allyl Ether Synthesis

Palladium catalysis stands out as a uniquely versatile and widely applied method for the formation of allylic ethers. acs.org These reactions typically tolerate a broad range of functional groups and proceed under mild conditions. acs.orgnih.gov A common strategy involves the reaction of an alcohol or phenol (B47542) with an allylic substrate, such as an allylic carbonate or acetate, in the presence of a palladium catalyst. nih.govresearchgate.net The key step in this process is the formation of a reactive π-allyl palladium intermediate, which is then attacked by the alcohol nucleophile to form the desired ether product. nih.govfrontiersin.org This approach has been successfully used to synthesize a variety of allylic aryl ethers and other complex ether structures. nih.govfrontiersin.org

A significant advancement in palladium-catalyzed etherification is the development of enantioselective methods, which allow for the synthesis of specific chiral isomers of allylic ethers. These chiral ethers are valuable building blocks for biologically active molecules. nih.gov One powerful technique is the palladium-catalyzed redox-relay Heck reaction, which can generate an array of enantiomerically enriched alkyl allyl ethers from alkenyl triflates and O-alkyl enol ethers. nih.govnih.gov

The mechanism of these reactions is intricate and relies on the precise control exerted by the catalyst system. In the redox-relay Heck reaction, for instance, the process involves a migratory insertion followed by a critical β-elimination step. The choice between a β-oxy elimination pathway, which can lead to undesired byproducts, and a productive β-hydride elimination is influenced by the steric bulk of the ether substituent. nih.gov Increasing the size of the ether group, such as using a cyclohexylmethyl group, can suppress the unwanted β-oxy elimination and favor the formation of the desired allylic ether product. nih.gov The enantioselectivity is governed by the chiral ligand coordinated to the palladium center, which dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. acs.orgresearchgate.net

Table 1: Enantioselective Palladium-Catalyzed Synthesis of Alkyl Allyl Ethers nih.gov
Product NumberSubstratesYield (%)Enantiomeric Ratio (er)
3bVinylogous lactone triflate 1a + Benzyl enol ether 2b78>99:1
3dAcyclic alkenyl triflate6298:2
3eAcyclic alkenyl triflate (benzyl analog)4987:13
3fAlkenyl triflate with remote protected amineModerate90:10
3gAlkenyl triflate with alkenyl fluoride3898:2
3h5-membered cyclic alkenyl triflate56>99:1

Palladium-catalyzed allylic functionalization is not merely a method for simple ether synthesis but a strategic tool for the construction of complex molecular architectures. acs.org This approach allows for the late-stage introduction of oxygenated functional groups into pre-assembled hydrocarbon frameworks, bypassing lengthy synthetic sequences that often require extensive use of protecting groups and functional group interconversions. scispace.com

A key advantage is the ability to couple complex carboxylic acids or alcohols directly with terminal olefins. scispace.com For example, a highly selective C-H oxidation method catalyzed by Pd(II)/sulfoxide enables the direct synthesis of complex (E)-allylic esters, which are closely related to ethers in their synthetic utility. scispace.com This strategy has been applied in the total synthesis of natural products, such as in a route towards (−)-lepadiformine, where an (E)-allylic ester intermediate is a key precursor to the complex tricyclic backbone. scispace.com Similarly, palladium-catalyzed allylic etherification provides access to highly functionalized and optically active allylic aryl ethers, which serve as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Green Chemistry Approaches in Allyl Ether Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for allyl ethers. The goal is to develop methods that are more sustainable, reduce waste, and minimize environmental impact. alfa-chemistry.com Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of recoverable and reusable catalysts. numberanalytics.comrsc.org

One approach is the use of phase-transfer catalysts (PTC) in two-phase systems, which allows reactions to be conducted under mild and safe conditions, often with high yield and selectivity. mdpi.com More advanced methods eliminate organic solvents altogether. For instance, a highly efficient mono-O-allylation of diols has been achieved under solvent-free, non-catalytic conditions using solid NaOH, affording the product in excellent yield with only trace amounts of byproducts. mdpi.comnih.gov

Catalyst design is central to green ether synthesis. Heterogeneous catalysts, such as organotin compounds anchored on silica (B1680970) supports, offer a promising alternative to homogeneous systems. scielo.brrsc.org These supported catalysts can be easily recovered from the reaction mixture by filtration and reused multiple times, significantly reducing catalyst waste and preventing contamination of the final product. researchgate.netrsc.org Furthermore, developing reactions with high atom economy is a fundamental goal. rsc.org Zirconium-based catalysts have been used for the direct etherification of benzylic alcohols with allyl alcohol, a process that generates only water as a byproduct, representing a highly atom-economical and sustainable pathway. rsc.org

Halogen-Free and High-Yielding Protocols

The traditional synthesis of ethers, such as the Williamson ether synthesis, often relies on the use of allyl halides (e.g., allyl bromide or allyl chloride). ias.ac.invulcanchem.com This approach, however, generates halide salts as byproducts, which are environmentally undesirable. google.com Consequently, significant research has been directed towards developing halogen-free alternatives that offer high yields of this compound and its derivatives.

One of the most promising halogen-free methods involves the direct dehydrative coupling of cyclohexanol with allyl alcohol. This reaction, which produces water as the sole byproduct, is both atom-efficient and environmentally friendly. shokubai.orgmdpi.com A notable advancement in this area is the use of a reusable heterogeneous catalyst, specifically molybdenum oxide supported on titania (MoO₃/TiO₂). shokubai.org This catalytic system has demonstrated high efficiency in the allylation of various alcohols, including what can be inferred for cyclohexanol, under solvent-free conditions, achieving yields of over 80%. shokubai.org The reaction is believed to proceed through the formation of a σ-allyl species from the dehydration of allyl alcohol, which is then subjected to a nucleophilic attack by the alcohol. shokubai.org

Another innovative, high-yielding halogen-free protocol is the palladium-catalyzed decarboxylative allylation. This method utilizes an allyl carbonate precursor, such as allyl-t-butylcarbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). nih.gov This approach is particularly valuable for the allylation of complex and sterically hindered alcohols, consistently achieving isolated yields greater than 90%. nih.gov The reaction proceeds under neutral conditions, which is a significant advantage when working with substrates that are sensitive to basic conditions often employed in traditional ether syntheses. nih.gov

These modern catalytic methods represent a significant step forward in the synthesis of allyl ethers, offering clean, efficient, and high-yielding pathways that avoid the environmental drawbacks associated with halogenated reagents.

Solvent-Free Reaction Conditions and Their Impact on Selectivity

The elimination of organic solvents from chemical reactions is a key principle of green chemistry. Solvent-free, or neat, reaction conditions can lead to reduced waste, lower costs, and often, enhanced reaction rates and selectivity.

The aforementioned MoO₃/TiO₂ catalyzed dehydrative allylation of alcohols is a prime example of a successful solvent-free process. shokubai.orgmdpi.com Conducting the reaction without a solvent not only simplifies the workup procedure but also contributes to the high efficiency of the catalyst. shokubai.org In this sustainable method, water is the only byproduct, and the catalyst can be recovered and reused multiple times without a significant loss of activity. shokubai.org The selectivity of this process is high for the desired allyl ether product.

Another effective solvent-free approach involves the use of solid potassium hydroxide (KOH) with an allylating agent. ias.ac.in While the original study used allyl bromide, the principle can be applied to develop halogen-free variants. In this procedure, the alcohol is mixed directly with solid KOH pellets and the allylating agent. ias.ac.in This method was found to be convenient and highly efficient for a range of alcohols, producing allyl ethers in high yields. ias.ac.in The absence of a solvent can influence the reaction's selectivity by altering the reactivity of the nucleophile and the accessibility of the electrophile. For instance, in the synthesis of allyloxyalcohols, a non-catalytic, solvent-free approach using solid NaOH and an excess of the diol led to excellent yield (99%) and high selectivity for the mono-O-allylated product, with minimal formation of byproducts. mdpi.com This high selectivity under solvent-free conditions is a significant advantage, reducing the need for complex purification steps.

The move towards solvent-free conditions in the synthesis of this compound and related compounds demonstrates a clear trend towards more sustainable and efficient chemical manufacturing. These methods not only reduce the environmental impact but can also offer superior performance in terms of yield and selectivity.

Reaction Mechanisms and Kinetics of Allyl Cyclohexyl Ether Transformations

Thermal Rearrangements and Eliminations

Allyl cyclohexyl ether undergoes significant transformations when subjected to thermal energy. These reactions primarily involve intramolecular rearrangements and eliminations, leading to the formation of new chemical entities. The specific pathways and the kinetics of these transformations are dictated by the molecular structure and the reaction conditions.

Gas-Phase Thermal Decomposition via Retro-Ene Mechanism

The gas-phase thermal decomposition of this compound is a unimolecular process that proceeds through a retro-ene type of mechanism. researchgate.net This reaction is a concerted process involving a six-membered cyclic transition state, which ultimately leads to the elimination of propene and the formation of cyclohexanone.

Theoretical calculations and experimental studies have established that the thermal decomposition of this compound occurs via a non-planar, concerted six-membered cyclic transition state. researchgate.net In this transition state, a hydrogen atom from the cyclohexyl ring is transferred to the terminal carbon of the allyl group, concurrently with the cleavage of the carbon-oxygen bond and the formation of a carbon-carbon double bond in the cyclohexyl moiety and a carbon-carbon single bond that becomes a double bond in the departing propene molecule. This highly ordered arrangement minimizes the energetic barrier for the reaction to occur. The concerted nature of this mechanism implies that all bond-breaking and bond-forming events happen simultaneously, without the formation of any stable intermediates.

The kinetics of the gas-phase thermal decomposition of this compound have been determined experimentally. The reaction follows first-order rate coefficients. The Arrhenius parameters, which describe the temperature dependence of the reaction rate, have been measured in a stirred-flow reactor in the temperature range of 360–470 °C. researchgate.net

Below is an interactive data table summarizing the kinetic parameters for the thermal decomposition of this compound.

ParameterValueUnits
Pre-exponential factor (log A)11.22 ± 0.23s⁻¹
Activation Energy (Ea)169 ± 3kJ mol⁻¹
Activation Energy (Ea)170.5kJ mol⁻¹

Note: The activation energy has been reported with slight variations in different studies. researchgate.net

Comparative studies of the thermal decomposition of this compound with its analogous amine (N-allylcyclohexylamine) and sulfide (allyl cyclohexyl sulfide) reveal significant differences in their reaction kinetics, which can be attributed to the heteroatom's electronic properties. researchgate.net

The activation energy for the retro-ene reaction follows the order: N-allylcyclohexylamine (171.7 kJ/mol) > this compound (170.5 kJ/mol) > allyl cyclohexyl sulfide (137.9 kJ/mol). researchgate.net

The lower activation energy for the sulfide is attributed to the electronic effect of the sulfur atom. The sulfur atom is positively charged in the transition state, leading to a high dissymmetry in the transition state geometry, which appears to accelerate the decomposition. Conversely, the higher electronegativity of the oxygen and nitrogen atoms in the ether and amine, respectively, and the polarization of the C-Z bond (where Z is the heteroatom) influence their reaction rates. researchgate.net

Below is an interactive data table comparing the activation energies of these analogous compounds.

CompoundHeteroatomActivation Energy (Ea) (kJ mol⁻¹)
This compoundOxygen170.5
N-allylcyclohexylamineNitrogen171.7
Allyl cyclohexyl sulfideSulfur137.9

Claisen Rearrangements of Allyl Vinyl Ether Derivatives

While this compound itself does not undergo a Claisen rearrangement, its derivatives that incorporate a vinyl ether moiety are susceptible to this powerful carbon-carbon bond-forming reaction. The Claisen rearrangement is a significant transformation in organic synthesis, allowing for the stereoselective formation of γ,δ-unsaturated carbonyl compounds.

The Claisen rearrangement of an allyl vinyl ether derivative is a thermally induced, concerted pericyclic reaction. It is specifically classified as a usfq.edu.ecusfq.edu.ec-sigmatropic rearrangement, signifying that the bond cleavage and formation occur between atoms that are in a 3,3-relationship to each other within the six-membered ring of the transition state.

The reaction proceeds through a highly ordered, cyclic transition state, which often adopts a chair-like conformation to minimize steric interactions. This concerted mechanism involves the simultaneous breaking of a carbon-oxygen single bond and a carbon-carbon double bond, and the formation of a new carbon-carbon single bond and a carbon-oxygen double bond. The rearrangement is intramolecular and proceeds with a high degree of stereospecificity. The kinetics of the Claisen rearrangement are typically first-order.

Stereochemical Control in Ester Enolate Variations

The transformation of this compound and its derivatives through ester enolate intermediates, most notably in the context of the Ireland-Claisen rearrangement, offers a powerful method for controlling stereochemistry. acs.orgwikipedia.org This nih.govnih.gov sigmatropic rearrangement proceeds through a concerted, pericyclic mechanism involving a silyl ketene acetal, which functions as an ester enolate equivalent. wikipedia.orgorganic-chemistry.org The geometry of the enolate intermediate is crucial in dictating the stereochemical outcome of the reaction, and this can be influenced by the choice of solvent and base. organic-chemistry.org

The rearrangement proceeds through a highly ordered, chair-like six-membered transition state. nih.gov Substituents on the cyclohexyl and allyl portions of the molecule preferentially occupy pseudoequatorial positions within this transition state to minimize steric strain. nih.gov This conformational preference allows for the predictable transfer of chirality and the creation of new stereocenters with a high degree of diastereoselectivity. nih.govrsc.org

For substrates derived from chiral cyclohexenones, the stereochemical course is directed by existing substituents on the ring. The rearrangement generally proceeds to place the larger substituent in a pseudoequatorial position in the chair-like transition state, thereby dictating the facial selectivity of the allyl group migration. nih.gov For instance, in studies involving cyclohexyl-containing substrates, high diastereoselectivity (dr) was observed, although sterically congested examples sometimes required higher temperatures, which could slightly erode the selectivity. nih.gov

Table 1: Diastereoselectivity in Claisen Rearrangement of Cyclohexyl-Containing Substrates

Entry R Group Solvent Diastereomeric Ratio (dr) Yield (%)
1 Ethyl Et₂O Single Diastereomer High
2 Octyl Et₂O Single Diastereomer High
3 Isobutyl Et₂O Single Diastereomer High
4 Cyclohexyl Toluene 9:1 72

This interactive table is based on findings for analogous 2-allyloxyenone systems, illustrating the high degree of stereocontrol achievable. Data adapted from related studies. nih.gov

The ability to control the enolate geometry, for example by using different solvents like tetrahydrofuran (B95107) (THF) versus a mixture with hexamethylphosphoramide (HMPA), allows for the selective formation of either (E)- or (Z)-enolates, which in turn leads to the predictable formation of different diastereomeric products after the rearrangement. acs.orguchicago.edu This level of control makes the ester enolate Claisen rearrangement a valuable synthetic tool for constructing complex molecules with specific stereochemical requirements. acs.org

Radical-Mediated Processes

Photoinduced Radical-Mediated Cyclization (RMC) Mechanism

Photoinduced radical-mediated cyclization (RMC) represents a significant transformation pathway for allyl ethers, including this compound. nih.govfigshare.com Unlike traditional free-radical addition polymerization, which is often difficult for electron-rich allyl ethers, the RMC mechanism provides an effective route for polymerization and the synthesis of cyclic structures. nih.govacs.org This process is typically initiated by a photoinitiator that, upon irradiation, generates a radical species. nih.gov

Hydrogen Atom Transfer (HAT) Initiation and Delocalized Radical Intermediates

The RMC process commences with a hydrogen atom transfer (HAT) event. nih.govacs.org The initiator radical, generated photochemically, abstracts a hydrogen atom from the allylic position of the this compound molecule (the -CH₂- group adjacent to the ether oxygen and the double bond). acs.org This abstraction is favored due to the relatively low bond dissociation energy (BDE) of the allylic C-H bond. acs.org

This HAT reaction produces a resonance-stabilized radical intermediate. nih.gov The unpaired electron is delocalized over three carbon centers, forming a three-electron, three-center π₃³ bond. acs.org This delocalized radical is more stable than a localized alkyl radical, making its formation a key initial step in the RMC pathway. nih.gov The generation of this intermediate is a critical step that diverts the reaction from a simple addition to the double bond towards the cyclization pathway. rsc.orglibretexts.org

Cyclization Pathways to Five-Membered Ring Structures

Once the delocalized allyl ether radical is formed, it can react with the double bond of a second, neutral this compound molecule. nih.govacs.org This intermolecular addition reaction leads to the formation of a five-membered ring, a process often described as a [3+2] cyclization. nih.gov The formation of five-membered rings via radical cyclization is generally kinetically favored over the formation of six-membered rings, following the principles of 5-exo cyclization. nih.govnih.gov

The cyclization results in a new radical intermediate, where the unpaired electron is located on a carbon atom of the newly formed cyclopentane-like ring. acs.org This step is crucial as it builds the core cyclic structure that characterizes the products of RMC. nih.gov While 6-endo cyclizations are possible, they are often kinetically disfavored compared to the 5-exo pathway unless specific structural constraints are present. nih.govresearchgate.netstackexchange.com

Chain Propagation and Termination in RMC Polymerization

The RMC mechanism can lead to polymerization. nih.gov The chain propagation step involves the five-membered ring radical formed during cyclization. acs.org This radical then abstracts an allylic hydrogen from a third this compound molecule, regenerating the delocalized allyl ether radical. nih.govacs.org This new radical can then react with another monomer, continuing the cycle and propagating the polymer chain. figshare.com This process effectively creates a polymer with a cyclolinear structure, where cyclopentane (B165970) rings are integrated into the polymer backbone. acs.org

Termination of the radical polymerization can occur through several mechanisms common to radical chain reactions. libretexts.org These include:

Radical Combination: Two growing radical chains can combine to form a single, stable polymer molecule. libretexts.org

Disproportionation: One radical abstracts a hydrogen atom from an adjacent carbon on another radical chain, resulting in one saturated and one unsaturated polymer chain. libretexts.org

Identification of Cyclohexyl Radical Intermediates in Transformations

The direct detection and characterization of transient radical intermediates like the cyclohexyl radical are critical for confirming reaction mechanisms. Electron Spin Resonance (ESR) spectroscopy is a primary tool for this purpose, as it can detect species with unpaired electrons. libretexts.orgresearchgate.net The sensitivity of ESR allows for the detection of radicals even at very low concentrations (as low as 10⁻¹² M). libretexts.org Analysis of the fine structure (hyperfine splitting) in an ESR spectrum can provide detailed information about the structure of the radical and the distribution of the unpaired electron. libretexts.orgscilit.comacs.org

In the context of this compound transformations, if a reaction pathway involves the homolytic cleavage of the cyclohexyl-oxygen bond or hydrogen abstraction from the cyclohexane (B81311) ring itself, cyclohexyl radical intermediates would be formed. nih.govarxiv.org These species could potentially be identified using ESR spectroscopy. researchgate.net

Recent advanced techniques, such as infrared (IR) action spectroscopy, have also been utilized to identify specific isomers of cyclohexyl-based radicals, such as hydroperoxy-cyclohexyl radicals (•QOOH), which are key intermediates in cyclohexane oxidation. nih.govaip.orgaip.org These studies generate the radicals in the gas phase, stabilize them under jet-cooled conditions, and then use IR excitation to induce unimolecular decay, detecting the products to build a spectroscopic fingerprint of the radical intermediate. nih.govaip.org While not directly observing the simple cyclohexyl radical, this methodology demonstrates the capability to spectroscopically isolate and identify highly reactive, isomer-specific radical intermediates in complex chemical systems involving the cyclohexane moiety. aip.organl.gov

Table 2: Spectroscopic Data for a Cyclohexyl-Based Radical Intermediate (β-QOOH)

Vibrational Mode Experimental Frequency (cm⁻¹) Theoretical Frequency (cm⁻¹)
Fundamental OH Stretch (νₒₕ) 3593.0 -

This table presents data for the β-hydroperoxy-cyclohexyl radical (β-QOOH), an intermediate in cyclohexane oxidation, illustrating the type of spectroscopic data used to identify such species. nih.govaip.org

Spectroscopic Evidence (e.g., EPR) for Radical Species

The thermal decomposition of allyl ethers can lead to the formation of allylic radicals. fiveable.me These radicals are stabilized by resonance, which delocalizes the unpaired electron over the three-carbon allyl framework. EPR spectroscopy of allylic radicals typically shows a complex hyperfine structure due to the coupling of the unpaired electron with the protons on the allyl group. libretexts.org For an unsubstituted allyl radical, this results in characteristic hyperfine splitting constants. The presence of an ether oxygen and a cyclohexyl group would influence the electron density distribution and, consequently, the specific hyperfine coupling constants observed in the EPR spectrum.

In studies of similar systems, such as the hydroxyl-radical attack on allyl alcohol, EPR has been successfully used to identify the resulting radical adducts. openstax.org This demonstrates the utility of the technique in confirming the presence of radical intermediates in reactions involving the allyl moiety. The g-values and hyperfine coupling constants obtained from such spectra provide a fingerprint for the specific radical species present.

Table 1: Representative EPR Hyperfine Coupling Constants for Allylic Radicals

Radical SpeciesProton PositionHyperfine Coupling Constant (Gauss)
Allyl Radical (in solution)a(2H, C1, C3)13.9
a(1H, C2)4.06
a(2H, C1, C3)14.8
Hydroxypropyl Radical (from Allyl Alcohol)a(α-H)15.2
a(β-H)22.4

Note: Data presented is for analogous allylic systems to infer the types of signals expected from this compound-derived radicals.

Product Analysis and Radical Recombination Pathways

The analysis of final products is a crucial indirect method for elucidating radical reaction mechanisms, including recombination pathways. The thermal decomposition of allyl ethers, including those with bulky alkyl groups like cyclohexyl, has been investigated. The pyrolysis of cyclohexyl allyl ether has been reported to proceed via a retro-ene reaction, a concerted pericyclic process, which is distinct from a radical chain mechanism but can compete with it. fiveable.me

However, under conditions that favor homolytic bond cleavage, radical pathways become significant. The primary radical species expected from this compound would be the cyclohexoxy radical and the allyl radical, formed by the cleavage of the C-O bond between the oxygen and the allyl group. Alternatively, abstraction of a hydrogen atom from the allylic position would generate a resonance-stabilized allyl ether radical.

Once formed, these radicals can undergo several reactions:

Recombination: Two allyl radicals can recombine to form 1,5-hexadiene. An allyl radical and a cyclohexoxy radical could recombine, though this is the reverse of the initiation step.

Disproportionation: An alternative termination pathway where a hydrogen atom is transferred between two radicals, leading to a saturated and an unsaturated molecule.

Addition to Alkenes: The allyl radical can add to the double bond of another this compound molecule, initiating polymerization or oligomerization.

Product analysis from the pyrolysis of various allyl ethers generally reveals a complex mixture of hydrocarbons and oxygenated compounds. For instance, the thermal decomposition of diallyl ether yields acrolein and propene. fiveable.me In the case of this compound, the expected products from radical recombination and subsequent reactions could include dicyclohexyl peroxide (from recombination of two cyclohexoxy radicals), cyclohexanol (B46403) (from hydrogen abstraction by the cyclohexoxy radical), and various hydrocarbons resulting from the reactions of the allyl radical.

Table 2: Potential Products from Radical Reactions of this compound

Reaction PathwayReactantsProducts
Homolytic CleavageThis compoundAllyl radical + Cyclohexyloxy radical
Radical Recombination2 x Allyl radical1,5-Hexadiene
2 x Cyclohexyloxy radicalDicyclohexyl peroxide
Hydrogen AbstractionCyclohexyloxy radical + H-donorCyclohexanol
AdditionAllyl radical + this compoundDimeric radical species

Catalytic Cleavage and Functionalization Reactions

Catalytic methods offer milder and more selective routes for the cleavage and functionalization of ethers compared to thermal decomposition.

Acidic Cleavage Mechanisms

The cleavage of ethers by strong acids is a well-established reaction. For allyl ethers, the mechanism is particularly influenced by the stability of the allylic carbocation. fiveable.melibretexts.org

In the presence of a strong acid (e.g., HBr, HI), the ether oxygen of this compound is protonated, forming a good leaving group (a cyclohexanol molecule). wikipedia.org The subsequent cleavage of the C-O bond can proceed via an SN1, SN2, or E1 mechanism. libretexts.org Due to the presence of the allyl group, the formation of a resonance-stabilized allylic carbocation is highly favored. fiveable.me This stability promotes an SN1 or E1 pathway.

The E1 (Elimination, Unimolecular) pathway involves a two-step process:

Formation of the carbocation: The protonated ether loses the cyclohexanol molecule to form the allylic carbocation. This is the rate-determining step.

Deprotonation: A base (such as the conjugate base of the acid or another solvent molecule) removes a proton from a carbon adjacent to the positive charge, forming a double bond.

The stability of the allylic carbocation is due to the delocalization of the positive charge over the three-carbon pi-system, which significantly lowers the activation energy for its formation compared to a simple secondary carbocation.

The regioselectivity of the acid-catalyzed cleavage of unsymmetrical ethers like this compound is dictated by the relative stability of the potential carbocations that can be formed. fiveable.me Cleavage can occur at either the allyl-oxygen bond or the cyclohexyl-oxygen bond.

Cleavage of the allyl-oxygen bond: This pathway leads to the formation of an allylic carbocation and cyclohexanol. As discussed, the allylic carbocation is resonance-stabilized.

Cleavage of the cyclohexyl-oxygen bond: This would result in a secondary cyclohexyl carbocation and allyl alcohol. A secondary carbocation is significantly less stable than a resonance-stabilized allylic carbocation.

Therefore, the cleavage of the allyl-oxygen bond is the strongly preferred pathway. The subsequent reaction of the allylic carbocation with the nucleophile present (e.g., Br⁻ or I⁻) will yield an allyl halide. If water is present, it can also act as a nucleophile, leading to the formation of allyl alcohol.

Table 3: Comparison of Intermediates in Acidic Cleavage of this compound

Cleavage SiteCarbocation FormedRelative StabilityProducts
Allyl-OxygenAllylic carbocationHigh (Resonance-stabilized)Cyclohexanol + Allyl halide/alcohol
Cyclohexyl-OxygenCyclohexyl carbocationLow (Secondary)Allyl alcohol + Cyclohexyl halide/alcohol

Reductive Cleavage via Hydrogenolysis

Reductive cleavage, or hydrogenolysis, involves the cleavage of a C-O bond with the addition of hydrogen. This is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. researchgate.net

While the hydrogenolysis of aryl ethers is a widely studied process, particularly in the context of lignin valorization, the reductive cleavage of alkyl allyl ethers is less common. acs.orgrsc.org However, the allyl group itself can be susceptible to hydrogenation under these conditions.

A plausible mechanism for the reductive cleavage of this compound over a palladium catalyst could involve the following steps:

Adsorption: Both the allyl double bond and the ether oxygen can adsorb onto the palladium surface.

Hydrogenation of the double bond: The allyl group may be hydrogenated to a propyl group, forming propyl cyclohexyl ether.

Hydrogenolysis of the C-O bond: The C-O bonds of the resulting saturated ether can then be cleaved by hydrogen, although this typically requires more forcing conditions than the cleavage of, for example, benzyl ethers. This would lead to the formation of propane and cyclohexanol, or cyclohexane and propanol.

Alternatively, some catalytic systems are known to promote the isomerization of the allyl ether to a propenyl ether, which is then readily hydrolyzed to an aldehyde and an alcohol. acsgcipr.orguspto.gov Another pathway involves the formation of a π-allyl palladium complex, which can then undergo nucleophilic attack or reduction. organic-chemistry.org The specific products and mechanism will depend heavily on the catalyst, solvent, and reaction conditions employed.

Kinetic Data and Selectivity in Product Formation

The selectivity of the palladium-catalyzed reaction between hydrogenation and hydrogenolysis is highly dependent on the reaction conditions. The primary goal is typically the selective hydrogenation of the allyl double bond to yield propyl cyclohexyl ether, while minimizing the cleavage of the ether linkage.

Studies on similar systems, such as the hydrogenation of allyl alcohols, show that palladium nanoparticles can be highly active. researchgate.net However, selectivity can be an issue, with side reactions like isomerization of the double bond potentially occurring. researchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters for controlling the product distribution.

ParameterEffect on Selectivity
Temperature Higher temperatures generally favor hydrogenolysis (C-O bond cleavage) over hydrogenation of the C=C double bond.
Hydrogen Pressure Higher H₂ pressure typically increases the rate of hydrogenation. Its effect on selectivity can vary depending on the catalyst and substrate.
Catalyst Support The nature of the support (e.g., activated carbon, alumina) can influence the dispersion of palladium and its electronic properties, thereby affecting activity and selectivity.
Solvent The polarity and protic nature of the solvent can influence reaction rates and the pathway by affecting the adsorption of reactants and intermediates on the catalyst surface.

This table is a generalized representation based on principles of catalytic hydrogenation.

Kinetic studies typically show that the reaction rate is dependent on the concentration of the substrate, the pressure of hydrogen, and the amount of catalyst. The reaction is often modeled using Langmuir-Hinshelwood kinetics, where both reactants are adsorbed on the catalyst surface before reacting.

Electrochemical O-C(Allyl) Bond Cleavage

The allyl group is frequently used as a protecting group for alcohols in organic synthesis because it is stable under many conditions but can be removed selectively. organic-chemistry.orgsioc-journal.cn Electrochemical methods offer a mild and efficient way to cleave the O-C(allyl) bond of ethers like this compound, achieving deprotection to yield cyclohexanol.

Nickel-Catalyzed Reductive Deprotection Mechanistics

The electrochemical reductive deprotection of allyl ethers is effectively catalyzed by nickel-bipyridine complexes. rsc.org The process does not rely on traditional chemical reducing agents but uses electrons supplied by an electrode. The proposed mechanism involves a catalytic cycle initiated by the electrochemical reduction of the Ni(II) catalyst:

Generation of the Active Catalyst : At the cathode, the stable Ni(II)-bipyridine complex accepts electrons to form a highly reactive low-valent nickel species, typically Ni(0) or Ni(I).

Oxidative Addition : The generated Ni(0) complex reacts with the this compound in an oxidative addition step. This involves the cleavage of the O-C(allyl) bond and the formation of a π-allyl nickel(II) intermediate.

Protonolysis/Further Reduction : The resulting cyclohexanoxy anion is protonated by a proton source in the medium (e.g., residual water or an added protic solvent) to give the final cyclohexanol product. The π-allyl nickel(II) species is then reduced back to Ni(0) at the cathode, completing the catalytic cycle.

An alternative pathway involves the nickel-catalyzed isomerization of the allyl group to a prop-1-enyl group, forming an enol ether. organic-chemistry.org This enol ether is much more labile and can be easily cleaved under mild acidic conditions, which can be generated during the reaction or upon workup. organic-chemistry.orgorganic-chemistry.org

Influence of Experimental Conditions on Reaction Pathways

The efficiency and outcome of the nickel-catalyzed electrochemical deprotection are significantly influenced by various experimental parameters. The precise control of these conditions is crucial for achieving high yields and selectivity.

Experimental ConditionInfluence on Reaction Pathway
Cathode Potential The applied potential must be sufficient to reduce the Ni(II) precursor to the active Ni(0) state but controlled to avoid unwanted side reactions like solvent or substrate reduction.
Solvent/Supporting Electrolyte The choice of solvent (e.g., DMF, acetonitrile) and supporting electrolyte (e.g., tetraalkylammonium salts) affects the conductivity of the solution, the stability of the catalytic species, and the solubility of the substrate.
Proton Source The presence and concentration of a proton source can be critical. It is required for the final protonation step to generate the alcohol product but can also interfere with the catalyst if present in excess.
Catalyst Concentration Higher catalyst concentrations generally lead to faster reaction rates, but an optimal loading is sought to balance efficiency and cost.
Temperature Modest increases in temperature can enhance the reaction rate, but excessive heat may lead to catalyst degradation or promote side reactions.

This table outlines the general impact of experimental parameters on the electrochemical deprotection process. mdpi.com

Regioselectivity and Stereoselectivity in Functionalization

Anti-Markovnikov Hydrosilylation Mechanisms

Hydrosilylation of the allyl group in this compound involves the addition of a silicon-hydride (Si-H) bond across the C=C double bond. This reaction can theoretically yield two regioisomers: the Markovnikov product (addition of the silyl group to the more substituted carbon) and the anti-Markovnikov product (addition of the silyl group to the less substituted terminal carbon). In the case of allyl ethers, the anti-Markovnikov addition is strongly favored, yielding the γ-silylated ether. researchgate.net

The reaction is catalyzed by various transition metal complexes, most commonly those based on platinum (e.g., Karstedt's or Speier's catalyst), rhodium, or iridium. researchgate.netnih.govacs.org The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism (or a modified version of it).

The key steps of the Chalk-Harrod mechanism are:

Oxidative Addition : The hydrosilane (R₃SiH) undergoes oxidative addition to the low-valent metal catalyst (M), forming a metal-silyl-hydride intermediate (H-M-SiR₃).

Alkene Coordination : The this compound coordinates to the metal center through its double bond.

Migratory Insertion : This is the regioselectivity-determining step. The coordinated alkene inserts into either the M-H bond or the M-Si bond. For terminal alkenes like the allyl group, insertion into the M-H bond is generally favored, which places the metal at the terminal carbon (anti-Markovnikov) due to steric considerations. This forms a σ-alkyl-metal-silyl intermediate.

Reductive Elimination : The final product is released through reductive elimination of the alkyl and silyl groups, which form a new C-Si bond and regenerate the active metal catalyst.

The preference for anti-Markovnikov addition is primarily attributed to steric hindrance. The bulky silyl group and the catalyst's ligands favor the attachment of the metal to the less sterically hindered terminal carbon of the allyl group during the migratory insertion step. researchgate.net Molybdenum-based catalysts have also been developed for highly selective (E)-anti-Markovnikov hydrosilylation of alkynes, showcasing that catalyst choice is paramount in controlling selectivity. nih.govnih.gov

Challenges in Palladium-Catalyzed Allylation and Ligand Effects

Palladium-catalyzed allylation, often referred to as the Tsuji-Trost reaction, is a powerful tool for C-C, C-N, and C-O bond formation. rsc.org However, the use of allylic ethers like this compound as substrates presents specific challenges, primarily related to the robust nature of the C-O bond. Overcoming these challenges often requires careful selection of ligands and reaction conditions.

The central intermediate in palladium-catalyzed allylation is the η³-allyl palladium complex. rsc.orgresearchgate.net This complex is formed by the oxidative addition of a Pd(0) species to the allylic substrate, with concomitant departure of the leaving group. In the case of this compound, the cyclohexyloxy group is the leaving group. The allyl moiety coordinates to the palladium center through three carbon atoms in a π-fashion, hence the η³-designation.

The stability and reactivity of this η³-allyl palladium intermediate are paramount to the success of the reaction. The coordination of the allyl group activates it towards nucleophilic attack. The regioselectivity of the nucleophilic attack (at the terminal or central carbon of the allyl unit) is influenced by both the electronic and steric properties of the allyl ligand itself and the other ligands coordinated to the palladium center. The dynamic equilibrium between different isomeric forms of the η³-allyl palladium complex can also affect the final product distribution. researchgate.net

Ligands play a multifaceted role in palladium-catalyzed allylation of allylic ethers. The choice of ligand can significantly impact the reaction's efficiency, selectivity, and substrate scope. gu.seresearchgate.net

Ligand Modification:

Electronic Effects: Electron-donating ligands can increase the electron density on the palladium center, which may facilitate the initial oxidative addition step. Conversely, electron-withdrawing ligands can make the palladium center more electrophilic, potentially enhancing the rate of nucleophilic attack on the η³-allyl intermediate. nih.gov

Steric Effects: The steric bulk of the ligand can influence the regioselectivity of the nucleophilic attack. Bulky ligands can direct the nucleophile to the less sterically hindered terminus of the allyl group, leading to the formation of the linear product. gu.se

Bite Angle: For bidentate phosphine ligands, the natural bite angle can have a profound effect on selectivity. Wide bite angle ligands often favor the formation of the linear product.

Ligand Concentration: The concentration of the ligand relative to the palladium precursor can also be a critical parameter. A higher ligand-to-palladium ratio can sometimes lead to the formation of less reactive palladium species, potentially slowing down the reaction. Conversely, an insufficient amount of ligand may result in the formation of palladium black and catalyst deactivation. For certain asymmetric reactions, the catalyst loading has been observed to have a significant effect on the enantiomeric excess of the product, which may be related to the equilibrium between different catalytically active species at varying concentrations. nih.gov

The following table presents data on the effect of different phosphine ligands on the regioselectivity of a model palladium-catalyzed allylation reaction, which provides insights into the potential behavior of this compound in similar transformations.

LigandLigand TypeElectronic/Steric PropertiesRegioselectivity (Linear:Branched)Relative Rate
Triphenylphosphine (PPh₃)Monodentate PhosphineModerately bulky, electron-rich~70:301.0
Tri(o-tolyl)phosphine (P(o-tol)₃)Monodentate PhosphineBulky, electron-rich>95:50.7
1,2-Bis(diphenylphosphino)ethane (dppe)Bidentate PhosphineSmall bite angle, chelating~50:501.2
1,4-Bis(diphenylphosphino)butane (dppb)Bidentate PhosphineLarger bite angle, chelating~85:150.9
XantphosBidentate PhosphineWide bite angle, rigid backbone>98:20.5

Computational and Theoretical Chemistry Studies of Allyl Cyclohexyl Ether

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations serve as a powerful tool to unravel the complex mechanisms of chemical reactions involving allyl cyclohexyl ether. By employing sophisticated theoretical models, researchers can map out the potential energy surfaces of reactions, identify key intermediates and transition states, and calculate crucial thermodynamic and kinetic parameters. These computational approaches offer insights that are often difficult to obtain through experimental methods alone.

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS) and the determination of the energy barrier (activation energy) that must be overcome for the reaction to proceed. For this compound, computational methods have been applied to study its gas-phase thermal decomposition, which proceeds via a retro-ene type of mechanism. nih.govresearchgate.net

This unimolecular elimination reaction involves a non-planar, concerted six-membered cyclic transition structure. nih.govresearchgate.net Various levels of theory, including ab initio combined methods like CBS-QB3 and Density Functional Theory (DFT) with different functionals (CAM-B3LYP, MPW1PW91, PBE1PBE, M06, and M06-2X), have been used to model this process. nih.govresearchgate.net The calculated activation energy for the thermal decomposition of this compound is approximately 170.5 kJ/mol. nih.govresearchgate.net This value is lower than that of allyl ethyl ether (187.0 kJ/mol) but higher than that of allyl cyclohexyl sulfide (137.9 kJ/mol), highlighting the influence of the heteroatom on the reaction rate. nih.govresearchgate.net The rate-determining step in this reaction is associated with the change in hybridization of the carbon atoms involved in the bond-breaking and bond-forming processes. nih.govresearchgate.net

Table 1: Calculated Activation Energies for the Gas-Phase Elimination of Allyl Compounds nih.govresearchgate.net

CompoundActivation Energy (kJ/mol)
Allyl ethyl ether187.0
N-allyl cyclohexyl amine171.7
This compound 170.5
Allyl cyclohexyl sulfide137.9

This table presents the activation energies calculated for the retro-ene reaction of this compound and related compounds, demonstrating the effect of the substituent on the energy barrier.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction pathways of molecules like this compound.

While specific DFT studies modeling the interaction of palladium with this compound are not extensively detailed in the available literature, the principles of such interactions are well-established through computational studies on related allyl-containing compounds. These studies typically investigate the formation of a π-allyl palladium intermediate, which is a key step in many palladium-catalyzed reactions. The calculations would focus on the geometry and electronic structure of the resulting complex, elucidating the nature of the bonding between the palladium atom and the allyl group of the ether. This would involve analyzing orbital interactions and charge distribution to understand the stability and reactivity of the π-complex.

The Bond Dissociation Energy (BDE) is a critical parameter in understanding radical reactions, as it quantifies the energy required to break a specific bond homolytically. For allyl ethers, the BDE of the allylic C-H bond is particularly important, as its abstraction is often the initial step in radical-mediated processes. nih.gov

DFT calculations have been employed to determine the BDEs of various C-H bonds in allyl ethers. For this compound (ACE), the BDE of the allylic C-H bond in the methylene (B1212753) group is significantly lower than other C-H bonds in the molecule, making it the most susceptible to hydrogen abstraction by a radical. nih.gov This low BDE is a key factor in initiating radical-mediated reactions. nih.gov The subsequent reaction of the generated allyl ether radical with another allyl ether molecule to form a five-membered ring has also been studied, and the energetic profile of this cyclization process can be mapped out using DFT. nih.gov

Table 2: Calculated Bond Dissociation Energies (BDEs) for Allyl Monomers nih.gov

MonomerBondBDE (kcal/mol)
This compound (ACE)Allylic C-HRelatively Low
Allyl Methyl Ether (AME)Allylic C-HRelatively Low
Pentene (PTE)Allylic C-HRelatively Low

This table qualitatively compares the bond dissociation energies of the allylic C-H bond in this compound and other similar monomers, highlighting its susceptibility to radical abstraction.

The distortion/interaction model, also known as the activation strain model, is a powerful conceptual tool used in conjunction with DFT calculations to analyze reaction barriers. This model deconstructs the activation energy into two components: the distortion energy and the interaction energy. The distortion energy is the energy required to deform the reactants from their equilibrium geometries to the geometries they adopt in the transition state. The interaction energy is the actual interaction between the distorted reactants in the transition state.

In the context of the radical-mediated cyclization of this compound, this model can be used to understand the factors controlling the feasibility of the ring-forming step. nih.gov The formation of a five-membered cyclopentane-like ring radical from the reaction of an this compound radical with a neutral this compound molecule proceeds through a transition state that can be analyzed using this framework. nih.gov The calculations would quantify the energetic cost of distorting the radical and the neutral molecule and the stabilizing interaction between them as they approach to form the new carbon-carbon bonds.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theoretical accuracy for thermochemical and kinetic studies. Methods such as the Complete Basis Set (CBS) models, like CBS-QB3, are employed to obtain reliable energetic data.

For this compound, ab initio calculations have been used to study its gas-phase thermolysis. nih.govresearchgate.net These studies, in conjunction with DFT methods, have provided a comprehensive picture of the retro-ene reaction mechanism. The calculated kinetic and thermodynamic parameters from high-level ab initio methods are generally in good agreement with available experimental values for related systems, lending confidence to the theoretical predictions for this compound. nih.govresearchgate.net The use of these methods allows for the determination of standard enthalpies of formation, entropies, and heat capacities, which are essential for a complete thermochemical characterization of the molecule and its reactions.

Ab Initio Methods for Thermochemical and Kinetic Studies

CBS-QB3 and QCISD(T) Approaches in Atmospheric Degradation Studies

Computational chemistry provides powerful tools for understanding the reaction mechanisms and kinetics of chemical compounds in the atmosphere. Among the high-accuracy composite methods, the Complete Basis Set (CBS) methods, particularly CBS-QB3, and the Quadratic Configuration Interaction with Single and Double excitations and a perturbative treatment of Triple excitations (QCISD(T)) are pivotal in elucidating the atmospheric degradation pathways of organic molecules like this compound.

A significant area of study for this compound has been its gas-phase elimination kinetics, which serves as a model for understanding its thermal decomposition. The CBS-QB3 method, in conjunction with Density Functional Theory (DFT) functionals such as CAM-B3LYP, MPW1PW91, PBE1PBE, M06, and M062X, has been employed to investigate the mechanism of this unimolecular reaction. researchgate.net Theoretical calculations support a retro-ene type mechanism that proceeds through a non-planar, concerted, six-membered cyclic transition state. researchgate.net

The activation energy for the gas-phase elimination of this compound has been calculated to be 170.5 kJ/mol. researchgate.net This value is part of a broader study comparing the activation energies of similar compounds, highlighting the influence of the heteroatom on the reaction rate. researchgate.net

While direct studies employing the QCISD(T) method specifically for the atmospheric degradation of this compound are not extensively documented in the reviewed literature, this high-level theoretical approach is a standard for obtaining benchmark energetic data for reactions of atmospheric relevance. Its application would be invaluable in refining the understanding of the reaction pathways initiated by atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). For instance, QCISD(T) calculations could provide highly accurate barrier heights for the addition of •OH to the double bond of the allyl group or for hydrogen abstraction from the cyclohexyl ring, which are expected to be the primary atmospheric degradation channels.

Table 1: Calculated Activation Energies for Gas-Phase Elimination of Allyl Ethers and Related Compounds

CompoundMethodActivation Energy (kJ/mol)
This compoundCBS-QB3170.5
Allyl ethyl etherCBS-QB3187.0
N-allyl cyclohexyl amineCBS-QB3171.7
Allyl cyclohexyl sulfideCBS-QB3137.9

Mechanistic Insights from Theoretical Parameters

Synchronicities and Atomic Charge Distributions in Thermal Eliminations

The thermal decomposition of this compound via a retro-ene mechanism involves a concerted process where bond breaking and bond formation occur simultaneously within a six-membered cyclic transition state. researchgate.net Theoretical studies, through methods like Natural Bond Orbital (NBO) analysis, can provide detailed insights into the synchronicity of this reaction and the distribution of atomic charges in the transition state.

The degree of synchronicity in a concerted reaction refers to the extent to which different bond-breaking and bond-forming events have progressed at the transition state. In the case of this compound, this would involve the breaking of the C-O and C-H bonds and the formation of the C=C, C=O, and H-C bonds. While the reaction is concerted, it is not necessarily perfectly synchronous. The electronegativity of the oxygen atom influences the polarization of the C-O bond, which in turn affects the charge distribution and the degree of bond cleavage at the transition state. researchgate.net The rate-determining step in these substrates is associated with the change in hybridization from sp³ to sp² at the carbon atoms of the forming double bond. researchgate.net

Solvent Effects on Reaction Mechanisms through Solvation Models

While the gas-phase elimination of this compound has been a primary focus of theoretical studies, its reactions in the condensed phase are also of significant interest. Solvation models are computational methods used to account for the effects of a solvent on the geometry, electronic structure, and reactivity of a molecule.

For reactions involving allyl ethers, implicit solvation models such as the Solvation Model based on Density (SMD) have been utilized. acs.orgnih.gov In a study on the polymerization mechanism of allyl methyl ether, the SMD model was used in conjunction with DFT calculations to investigate the reaction in an aqueous solution. acs.orgnih.gov Although this study did not focus on this compound directly, the methodology is transferable. The application of such models to the reactions of this compound would allow for the investigation of how solvent polarity and hydrogen bonding capabilities influence reaction barriers and the stability of intermediates and transition states. For instance, in a polar solvent, the transition state of the retro-ene elimination might be stabilized or destabilized differently compared to the gas phase, thus altering the reaction rate.

Prediction of Reactivity in Transition-Metal-Catalyzed Reactions

Transition-metal catalysis offers a versatile platform for a wide range of organic transformations involving ethers. This compound has been shown to participate in reactions such as cross-metathesis catalyzed by Ruthenium-Carbene complexes. acs.org

Computational chemistry can play a crucial role in predicting the reactivity of this compound in such catalytic cycles and in elucidating the reaction mechanisms. DFT calculations are commonly used to model the potential energy surfaces of catalytic reactions, identifying the structures and energies of reactants, intermediates, transition states, and products. For the cross-metathesis of this compound, theoretical studies could be employed to:

Investigate the initial coordination of the ether to the metal center.

Determine the relative energies of different catalytic intermediates.

Calculate the activation barriers for the key elementary steps, such as the formation of the metallacyclobutane intermediate.

Understand the factors controlling the stereoselectivity and regioselectivity of the reaction.

While specific theoretical studies on the transition-metal-catalyzed reactions of this compound are not prevalent in the reviewed literature, the computational methodologies are well-established for analogous systems.

Molecular Dynamics and Simulation Approaches

Conformational Analysis and Steric Hindrance Effects

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity. The cyclohexyl ring can exist in various conformations, with the chair form being the most stable. The orientation of the allyl ether substituent (axial vs. equatorial) and the rotational isomers around the C-O bonds contribute to a complex conformational landscape.

Molecular Dynamics (MD) simulations and other conformational search algorithms can be employed to explore the potential energy surface of this compound and identify its low-energy conformers. These computational techniques simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule. While specific MD studies on this compound are not widely reported, the use of visualization tools like Visual Molecular Dynamics (VMD) in studies of related allyl monomers suggests the applicability of these methods. acs.orgnih.gov

A detailed conformational analysis would be particularly important for understanding steric hindrance effects in its reactions. For example, in the retro-ene elimination, the accessibility of the allylic hydrogen to the oxygen atom is dependent on the conformation of both the allyl group and the cyclohexyl ring. Similarly, in transition-metal-catalyzed reactions, the steric bulk of the cyclohexyl group can influence how the molecule coordinates to the metal center and the subsequent reaction steps.

Applications in Organic Synthesis and Materials Science

Utilization as a Synthetic Precursor

The dual functionality of allyl cyclohexyl ether makes it a useful building block in the construction of intricate organic architectures. The reactivity of the allyl group can be harnessed for various transformations, while the cyclohexyl group can influence the stereochemical outcome of reactions and impart specific physical properties to the final product.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Allyl ethers, including this compound, can serve as precursors to chiral molecules through enantioselective reactions targeting the carbon-carbon double bond of the allyl group. One of the most powerful methods for achieving this is the Sharpless asymmetric dihydroxylation, which converts alkenes into chiral vicinal diols with high enantioselectivity. mdpi.comorganic-chemistry.orgwikipedia.org

This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. organic-chemistry.orgwikipedia.org The choice of the chiral ligand, either a dihydroquinidine (B8771983) (DHQD) or a dihydroquinine (DHQ) derivative, dictates which face of the alkene is hydroxylated, thus determining the stereochemistry of the resulting diol. wikipedia.org The Sharpless asymmetric dihydroxylation has been successfully applied to aryl allyl ethers, indicating its potential for the enantioselective conversion of this compound to the corresponding chiral diol. york.ac.uk This diol can then be further functionalized to produce a variety of enantiomerically enriched alkyl allyl ethers.

Another important enantioselective transformation is the epoxidation of the allyl double bond. While the Sharpless asymmetric epoxidation is highly effective for allylic alcohols, other methods have been developed for the enantioselective epoxidation of unfunctionalized olefins. wikipedia.orgnih.govlibretexts.org These methods often utilize chiral catalysts to control the stereochemical outcome of the reaction. The resulting chiral epoxide from this compound would be a valuable intermediate for the synthesis of a range of complex molecules.

Table 1: Key Asymmetric Reactions Applicable to Allyl Ethers

Reaction Reagents Product Potential Application for this compound
Sharpless Asymmetric Dihydroxylation OsO₄ (cat.), Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., K₃Fe(CN)₆) Chiral 1,2-diol Synthesis of enantiomerically enriched diols as precursors to other chiral molecules.

This compound can serve as a versatile building block in the synthesis of more complex organic molecules due to the distinct reactivity of its functional groups. The allyl group can participate in a wide array of chemical transformations, including but not limited to, epoxidation, dihydroxylation, ozonolysis, and various addition reactions. mdpi.com These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

The cyclohexyl group, while generally less reactive, provides a bulky, lipophilic scaffold that can influence the conformation and reactivity of the molecule. This steric hindrance can be exploited to direct the stereochemical outcome of reactions at or near the allyl group. Furthermore, the incorporation of a cyclohexyl ring can enhance the thermal and mechanical properties of the final molecule or material.

For instance, the diol or epoxide derivatives of this compound, obtained through the enantioselective methods described previously, are valuable intermediates. The diol can be converted into cyclic ethers or serve as a precursor for the synthesis of compounds with multiple stereocenters. researchgate.net The epoxide ring can be opened by a variety of nucleophiles to introduce a wide range of functional groups, leading to the synthesis of amino alcohols, ethers, and other valuable compounds. wikipedia.org While specific examples of the total synthesis of complex natural products using this compound as a starting material are not extensively documented, its chemical properties make it a promising candidate for such applications.

Role in Polymer Chemistry and Materials Science

In the realm of polymer chemistry, this compound is a noteworthy monomer for the creation of polymers with tailored properties. The presence of the polymerizable allyl group and the property-modifying cyclohexyl group allows for its use in both homopolymerization and copolymerization to produce materials with enhanced characteristics.

Allyl ethers, in general, are known to be challenging monomers for traditional free-radical polymerization due to degradative chain transfer, which often leads to low molecular weight polymers. acs.org However, alternative polymerization techniques have been developed to overcome this limitation.

For instance, palladium-catalyzed insertion polymerization has been shown to be effective for the homopolymerization and copolymerization of diallyl ether, suggesting a potential route for the polymerization of mono-allyl ethers like this compound. nih.gov Additionally, copolymerization of allyl ethers with other monomers, such as vinyl esters, has been investigated. researchgate.net The copolymerization of allyl glycidyl (B131873) ether with monomers like N-vinyl-2-pyrrolidone and ethylene (B1197577) oxide has also been successfully demonstrated, indicating that this compound could likely be incorporated into various polymer backbones to modify their properties. nih.govnih.govmdpi.comrsc.org

A significant advancement in the polymerization of allyl ethers is the use of a photoinduced Radical-Mediated Cyclization (RMC) mechanism. acs.org This approach circumvents the issue of degradative chain transfer that plagues traditional free-radical polymerization of allyl monomers. The polymerization of this compound (ACE) has been specifically studied using this method. acs.org

The RMC mechanism involves a three-step process:

Hydrogen Abstraction: A radical initiator abstracts a hydrogen atom from the allylic methylene (B1212753) group of an allyl ether molecule, generating a resonance-stabilized allyl ether radical.

Cyclization: This allyl ether radical then adds to the double bond of a second allyl ether molecule, forming a five-membered cyclopentane-like ring radical.

Chain Propagation: The newly formed cyclopentane (B165970) radical abstracts a hydrogen atom from another allyl ether molecule, propagating the chain and regenerating an allyl ether radical. acs.org

This stepwise mechanism avoids the typical termination reactions associated with allylic radicals, allowing for the formation of higher molecular weight polymers. Quantum chemistry calculations have supported the feasibility of this RMC pathway for allyl ether monomers, including this compound. acs.org

Table 2: Comparison of Polymerization Mechanisms for Allyl Ethers

Polymerization Mechanism Key Features Applicability to this compound
Traditional Free-Radical Polymerization Prone to degradative chain transfer, resulting in low molecular weight polymers. Generally inefficient.
Palladium-Catalyzed Insertion Polymerization Overcomes some limitations of free-radical polymerization for allyl monomers. Potentially applicable, as demonstrated for diallyl ether. nih.gov

The incorporation of a cyclohexyl group into a polymer backbone is known to have a significant impact on its thermal and mechanical properties. The bulky and rigid nature of the cyclohexyl ring can restrict the mobility of the polymer chains, leading to an increase in the glass transition temperature (Tg) and enhanced thermal stability.

Application as a Cross-linking Agent in Resins

This compound and related allyl ether compounds serve as effective cross-linking agents in the formulation of various polymer resins. A cross-linking agent creates covalent bonds that link polymer chains together, forming a three-dimensional network. specialchem.com This process transforms the material from a liquid or thermoplastic state into a more robust, durable thermoset solid. The resulting cross-linked structure enhances key physical and chemical properties of the material. nagase.com

The utility of allyl ethers in this context stems from the reactivity of the terminal allyl group, which can participate in free-radical polymerization. google.com When incorporated into a resin formulation, often with other unsaturated monomers, the allyl group can react and become part of the polymer backbone. The incorporation of allyl ether residues can result in a less dense, more open cross-linking structure compared to conventional polyesters. googleapis.com This structural attribute is believed to facilitate curing, even at ambient temperatures, when used with bifunctional monomers. google.comgoogleapis.com

Phenolic allyl ethers, for instance, have been specifically developed as cross-linking agents for polymaleimide resins. google.com These agents are designed to promote easier processing and to impart toughness to the final cured composition. google.com The curing process for resins containing allyl ether cross-linkers often involves heating, which initiates the polymerization of the allyl groups and solidifies the material into a rigid, stable network with improved thermal stability and chemical resistance. specialchem.comgoogle.com

Reactive Diluent in Adhesive and Coating Formulations

In the formulation of adhesives and coatings, viscosity control is critical for application and performance. Reactive diluents are compounds added to a resin system, such as an epoxy, to reduce its viscosity, making it easier to handle, mix with fillers, and apply. google.comspecialchem.com Unlike non-reactive diluents (solvents), which can evaporate and compromise the final properties, reactive diluents have functional groups that allow them to co-react with the resin and become a permanent part of the cured polymer network. datapdf.com

Allyl-containing compounds, such as allyl ethers, can function as reactive diluents. Their primary role is to lower the formulation's viscosity, which improves wetting of substrates and penetration into porous materials, thereby enhancing adhesion. specialchem.com By chemically bonding into the cross-linked system, reactive diluents minimize the reduction in elevated-temperature bond strength that is often observed with the use of non-reactive plasticizers or solvents. datapdf.com

For example, Allyl Glycidyl Ether (AGE), which contains both an allyl and an epoxy group, is used as a reactive diluent for epoxy resins. exsyncorp.com While monofunctional diluents can terminate polymer chain growth and reduce cross-linking density, potentially lowering heat distortion temperature, polyfunctional diluents are designed to maintain or enhance the network's integrity. The choice of diluent affects not only viscosity but also the mechanical properties, heat resistance, and chemical resistance of the cured adhesive or coating. specialchem.com The incorporation of a cyclohexyl group, as in this compound, would be expected to influence properties such as hydrophobicity and the flexibility of the final polymer.

Protecting Group Chemistry

The allyl group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. organic-chemistry.orguchicago.edu A protecting group is a reversibly attached molecular fragment that masks a reactive functional group to prevent it from participating in a chemical reaction, while other parts of the molecule are modified. organic-chemistry.org The allyl ether is particularly useful because of its notable stability under a wide range of reaction conditions, including both acidic and basic environments. organic-chemistry.orgacs.org This stability allows for selective reactions to be performed elsewhere in the molecule without affecting the protected alcohol. organic-chemistry.org After the desired transformations are complete, the allyl group can be selectively removed under specific, mild conditions to regenerate the original hydroxyl group. uchicago.eduorganic-chemistry.org

Selective Deprotection Methodologies for Allyl Ethers

The removal of the allyl protecting group, known as deallylation, can be achieved through several reliable methods. The choice of method depends on the other functional groups present in the substrate, ensuring that the deprotection conditions are orthogonal to other protecting groups and sensitive functionalities within the molecule.

The most common and versatile method for cleaving allyl ethers involves catalysis by palladium(0) complexes. organic-chemistry.orgdaneshyari.com This strategy is highly efficient and typically proceeds under mild, neutral conditions, preserving a wide variety of other functional groups. organic-chemistry.org

The general mechanism involves the coordination of the palladium(0) catalyst to the double bond of the allyl group, followed by oxidative addition to form a π-allyl-palladium(II) complex. organic-chemistry.org This intermediate is then attacked by a nucleophile, often referred to as an "allyl scavenger," which traps the allyl group and releases the free alcohol. The palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Various palladium sources and allyl scavengers can be employed. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a frequently used catalyst. google.com A range of nucleophiles have been developed to act as effective scavengers, preventing the re-allylation of the product alcohol and driving the reaction to completion.

Table 1: Palladium-Catalyzed Deallylation Systems
CatalystAllyl ScavengerConditionsKey FeaturesReference
Pd(PPh₃)₄Pyrrolidine or PiperidineOrganic SolventEffective for allyl ethers of phenols and allyl esters of carboxylic acids. google.com
Pd(PPh₃)₄Polymethylhydrosiloxane (PMHS) / ZnCl₂MildDeprotects allyl ethers, amines, and esters. organic-chemistry.org
Pd(OAc)₂ / PPh₃Barbituric acid derivativesProtic polar solvents (e.g., MeOH)Proceeds at room temperature; compatible with many functional groups. organic-chemistry.org
Pd(PPh₃)₄K₂CO₃Methanol, RefluxMild basic conditions; allows for selective cleavage of aryl allyl ethers in the presence of alkyl allyl ethers. acs.orgorganic-chemistry.org
Pd(PPh₃)₄Phenylboronic acid (PBA)-Allows for chromatography-free workup using a scavenger resin to remove the catalyst and boron byproducts. daneshyari.com

While palladium-based methods are prevalent, alternative strategies using other metals and reagents have been developed. These methods can be advantageous when a substrate is incompatible with palladium catalysis.

A notable approach involves a combination of a nickel hydride (Ni-H) precatalyst and a Brønsted acid. organic-chemistry.orgthieme-connect.com This method does not proceed through a π-allyl intermediate. Instead, the key step is a nickel-catalyzed isomerization of the allyl ether's double bond to form a more labile enol ether. organic-chemistry.orgthieme-connect.com Subsequent hydrolysis of the enol ether, promoted by the Brønsted acid (such as p-toluenesulfonic acid), cleaves the O-C bond and releases the desired alcohol. organic-chemistry.org This deprotection method tolerates a broad range of functional groups and offers an alternative to noble metal catalysts. organic-chemistry.orgthieme-connect.com

Table 2: Palladium-Alternative Deallylation Methods
Reagent SystemMechanismKey FeaturesReference
Ni-H precatalyst / Brønsted acid (e.g., TsOH·H₂O)Isomerization to enol ether followed by acid-catalyzed hydrolysis.Tolerates various functional groups; avoids palladium. organic-chemistry.orgthieme-connect.com
Sodium Borohydride (NaBH₄)Reductive cleavage.A simple, metal-free method for deallylation of certain allyl esters. researchgate.net
SmI₂/H₂O/i-PrNH₂Single Electron Transfer (SET)Provides selective cleavage of unsubstituted allyl ethers in good yields, useful for carbohydrates. organic-chemistry.org

Asymmetric Synthesis Applications

Asymmetric synthesis refers to chemical reactions in which an achiral starting material is converted into a chiral product, leading to an unequal amount of stereoisomers. uwindsor.ca This field is crucial for the production of enantiomerically pure compounds, particularly for the pharmaceutical industry. researchgate.net

While the allyl functional group is a versatile handle in many C-C bond-forming reactions used in asymmetric synthesis, such as the catalytic asymmetric allylic esterification or allylboration of carbonyls, specific applications of This compound itself are not prominently documented in the reviewed literature. organic-chemistry.orgacs.org The utility of allyl groups in this context often relies on their reaction with chiral catalysts or their attachment to chiral auxiliaries to control the stereochemical outcome of a reaction. researchgate.net For example, the asymmetric synthesis of a chiral allylboronate followed by its reaction with an aldehyde allows for chirality transfer. acs.org

Chiral Auxiliaries and Stereoselective Transformations

extensive search of the scientific literature has revealed no documented applications of this compound as a chiral auxiliary in stereoselective transformations. While the broader class of cyclohexyl-based structures and allyl-containing moieties are individually common in the design of chiral auxiliaries and reagents for asymmetric synthesis, the specific compound "this compound" is not reported in this capacity.

Chiral auxiliaries are essential tools in organic chemistry for controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. These auxiliaries are chiral molecules that are temporarily incorporated into a substrate, direct a stereoselective reaction, and are subsequently removed. Common examples of chiral auxiliaries that have been successfully employed in a wide range of stereoselective transformations include derivatives of trans-2-phenyl-1-cyclohexanol, (1S,2S)-1,2-diaminocyclohexane, and various camphor-derived structures. These molecules effectively control the facial selectivity of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

However, no research findings, data tables, or specific examples of stereoselective transformations could be located where this compound itself serves as the source of chirality to induce stereoselection. Therefore, a detailed discussion, including data on diastereomeric ratios or enantiomeric excesses, cannot be provided for this specific compound in the context of its use as a chiral auxiliary.

Environmental Fate and Degradation Mechanisms of Allyl Cyclohexyl Ether

Atmospheric Chemistry and Degradation Pathways

The primary sink for allyl cyclohexyl ether in the troposphere is its reaction with photochemically generated free radicals. The degradation process is initiated by reactions with hydroxyl radicals (OH), and to a lesser extent, with ozone (O₃) and nitrate (B79036) radicals (NO₃).

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction with the hydroxyl radical (OH) is the most significant atmospheric removal process for this compound. The presence of both a double bond and a cyclohexyl ring provides multiple sites for OH radical attack.

The reaction between this compound and OH radicals can proceed through two main pathways:

OH Radical Addition: The hydroxyl radical can add to the carbon-carbon double bond of the allyl group. This is a common reaction for unsaturated compounds and is often the dominant pathway at atmospheric temperatures. This addition reaction forms a chemically activated adduct that can further react with atmospheric oxygen. For analogous compounds like allyl alcohol, the addition of the OH radical to the C=C double bond is a major reaction pathway.

Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from the C-H bonds of the allyl group or the cyclohexyl ring. In the case of this compound, the allylic hydrogens and the hydrogens on the cyclohexyl ring are susceptible to abstraction. Studies on similar ethers, such as diethyl ether, indicate that H-atom abstraction from the carbon atoms adjacent to the ether oxygen is a favorable pathway.

The relative importance of these two pathways is dependent on temperature and the specific structure of the molecule. For many unsaturated ethers, the addition pathway is favored at lower atmospheric temperatures.

Interaction with Other Atmospheric Oxidants (Ozone, O₃)

Ozone (O₃) can react with the carbon-carbon double bond of this compound in a process known as ozonolysis. This reaction proceeds through the formation of a primary ozonide (molozonide), which is unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate. The Criegee intermediate is a highly reactive species that can further react with other atmospheric constituents like water vapor, SO₂, and NO₂.

The rate constant for the reaction of ozone with allyl compounds is generally slower than the reaction with OH radicals. For example, the rate coefficient for the gas-phase reaction of ozone with allyl alcohol is significantly lower than its corresponding OH reaction rate coefficient. Nevertheless, ozonolysis can be a significant degradation pathway, particularly in regions with high ozone concentrations.

Computational Modeling of Environmental Transformation Processes

In the absence of experimental data, computational modeling provides a valuable tool for predicting the atmospheric fate of chemical compounds like this compound.

Prediction of Tropospheric Lifetimes

Given that the reaction with OH radicals is the primary degradation pathway, the tropospheric lifetime of this compound can be estimated using the following equation:

τ_OH = 1 / (k_OH * [OH])

where:

τ_OH is the lifetime with respect to reaction with OH radicals.

k_OH is the rate constant for the reaction of the compound with OH radicals.

[OH] is the average global tropospheric concentration of OH radicals (typically around 1 x 10⁶ molecules cm⁻³).

By using an estimated k_OH value based on analogous compounds, the tropospheric lifetime of this compound can be calculated. For example, the estimated atmospheric lifetimes for allyl ether and allyl ethyl ether, based on their reactions with OH radicals, are on the order of a few hours. This suggests that this compound is also likely to have a short atmospheric lifetime, indicating that it will be rapidly removed from the atmosphere and is unlikely to undergo long-range transport.

Table of Kinetic Data for this compound and Related Compounds

CompoundOxidantRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 KAtmospheric Lifetime
This compoundOHEstimated to be highEstimated to be short
Allyl EtherOH5.8 x 10⁻¹¹~2 hours
Allyl Ethyl EtherOH3.9 x 10⁻¹¹~4 hours
Allyl AlcoholOH3.7 x 10⁻¹¹~7.5 hours
Allyl AlcoholO₃1.8 x 10⁻¹⁷~15 days

Note: Data for this compound is estimated based on structurally similar compounds due to the lack of direct experimental data.

Structure-Reactivity Relationships for Atmospheric Degradation

The presence of the carbon-carbon double bond in the allyl group is the most significant factor influencing the atmospheric reactivity of this compound. This double bond is an electron-rich site, making it highly susceptible to electrophilic attack by OH radicals. The reaction of OH radicals with unsaturated compounds is significantly faster than with their saturated counterparts. This is evident when comparing the reaction rate coefficients of allyl ethers with saturated ethers. For instance, the rate coefficients for the reaction of OH radicals with allyl ether and allyl ethyl ether are substantially higher than those for saturated ethers like diethyl ether. This enhanced reactivity due to the allyl group leads to a short atmospheric lifetime, estimated to be on the order of hours.

Interactive Data Table: OH Radical Reaction Rate Constants and Atmospheric Lifetimes

The following table presents the room temperature rate constants (kOH) for the gas-phase reaction of OH radicals with this compound and structurally related compounds. The atmospheric lifetime (τ) is calculated based on the kOH value and an average global tropospheric OH radical concentration of 1 x 10^6 molecules cm^-3.

CompoundkOH (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)Reference
Allyl Ether2.90 x 10⁻¹¹~4 hours
Allyl Ethyl Ether3.50 x 10⁻¹¹~3 hours
Diethyl Ether1.23 x 10⁻¹⁰ (at 753 K)-
Cyclohexane (B81311)6.69 x 10⁻¹²~1.7 days

Advanced Spectroscopic Characterization in Mechanistic Studies

Real-time Infrared Spectroscopy for Reaction Monitoring

Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions by tracking changes in the vibrational frequencies of functional groups. In mechanistic studies involving allyl cyclohexyl ether, this technique can provide valuable kinetic data and insights into the formation of intermediates and products.

A key application of real-time FT-IR is in monitoring the Claisen rearrangement of allyl ethers. While this compound itself does not undergo a classical aromatic Claisen rearrangement, it can be a model for studying related sigmatropic rearrangements. The progress of such a reaction can be monitored by observing the disappearance of characteristic vibrational bands of the starting material and the appearance of new bands corresponding to the product.

For instance, in a hypothetical thermal rearrangement of this compound, one could monitor the decrease in the intensity of the C=C stretching vibration of the allyl group (typically around 1645 cm⁻¹) and the C-O-C stretching vibrations of the ether linkage (around 1100 cm⁻¹). Simultaneously, the appearance of a carbonyl C=O stretching band (around 1720 cm⁻¹) would indicate the formation of a rearranged product, such as a γ,δ-unsaturated aldehyde or ketone.

Table 1: Characteristic IR Frequencies for Monitoring a Hypothetical Rearrangement of this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Change During Reaction
Allyl C=CStretch~1645Decrease
Ether C-O-CStretch~1100Decrease
Carbonyl C=OStretch~1720Increase

Note: The data in this table is hypothetical and based on typical infrared absorption frequencies for the indicated functional groups.

By plotting the absorbance of these key peaks against time, kinetic profiles can be generated, allowing for the determination of reaction rates and the elucidation of the reaction mechanism.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In mechanistic studies, EPR is crucial for identifying and characterizing radical intermediates, which are often short-lived and present in low concentrations.

Reactions involving allyl ethers can proceed through radical pathways, particularly under thermal or photochemical conditions. For example, the homolytic cleavage of the C-O bond in this compound could generate a cyclohexoxy radical and an allyl radical. The allyl radical is a resonance-stabilized species and would be a prime candidate for EPR detection.

The EPR spectrum of an allyl radical would be expected to exhibit a characteristic hyperfine splitting pattern due to the interaction of the unpaired electron with the protons on the allyl group. The g-value, a parameter analogous to the chemical shift in NMR, would be close to that of a free electron (approximately 2.0023), which is typical for organic radicals.

Table 2: Predicted EPR Parameters for the Allyl Radical

ParameterDescriptionPredicted Value
g-valuePosition of the signal~2.0025
a(Hα)Hyperfine coupling to the α-proton~1.4 mT
a(Hβ)Hyperfine coupling to the β-protons~0.4 mT

Note: The data in this table is based on literature values for the allyl radical and serves as a predictive model.

Spin trapping techniques can be employed to detect and identify less stable radical intermediates. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. This approach would be valuable for confirming the presence of a cyclohexoxy radical in a reaction involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous identification of reactants, intermediates, and products in a mechanistic study.

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum would show characteristic signals for the allyl group protons (in the range of 4.0-6.0 ppm) and the cyclohexyl group protons (in the range of 1.2-3.5 ppm). Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbons of both moieties.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupAtomPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Allyl-OCH₂-~4.0~70
-CH=~5.9~135
=CH₂~5.2~117
Cyclohexyl-CH-O-~3.3~78
-CH₂-1.2-1.924-32

Note: The data in this table is estimated based on typical chemical shift values for similar structural motifs.

NMR spectroscopy is also an excellent tool for monitoring the progress of a reaction in real-time. By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. For example, in the Williamson ether synthesis of this compound from cyclohexanol (B46403) and allyl bromide, the reaction progress could be monitored by observing the decrease in the signal for the hydroxyl proton of cyclohexanol and the appearance of the characteristic signals for the allyl group of the ether product. This allows for the determination of reaction kinetics and the identification of any long-lived intermediates.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to separate, identify, and quantify components in a mixture. In the context of mechanistic studies involving this compound, chiral HPLC is particularly valuable for determining the enantiomeric ratio of chiral products.

If this compound is involved in a stereoselective reaction that generates a chiral product, it is crucial to determine the enantiomeric excess (ee) of that product to understand the stereochemical course of the reaction. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.

For example, if a reaction involving this compound produced a chiral alcohol, the enantiomers of this alcohol could be separated on a chiral HPLC column. The retention times of the two enantiomers would be different, allowing for their quantification from the peak areas in the chromatogram.

Table 4: Hypothetical Chiral HPLC Separation Data for a Chiral Product

ParameterValue
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralcel OD-H)
Mobile PhaseHexane/Isopropanol (90:10)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Enantiomeric Excess (ee)Calculated from peak areas

Note: The data in this table is hypothetical and illustrates the type of information obtained from a chiral HPLC experiment.

The determination of the enantiomeric ratio provides critical mechanistic information, helping to distinguish between reaction pathways that proceed through different stereochemical transition states.

Structure Reactivity Relationships and Mechanistic Elucidation in Allyl Cyclohexyl Ether Chemistry

Influence of Cyclohexyl Substituent on Reactivity and Stability

The cyclohexyl group, a non-polar and sterically demanding substituent, exerts a profound influence on the reactivity and stability of the allyl cyclohexyl ether molecule. Its effects are multifaceted, ranging from dictating the preferred pathways of chemical reactions to enhancing the molecule's resistance to degradation under certain conditions.

Steric Effects on Reaction Pathways

The considerable steric bulk of the cyclohexyl ring plays a crucial role in governing the accessibility of the ether oxygen and the adjacent atoms, thereby influencing the mechanism and outcome of various reactions. In nucleophilic substitution reactions at the α-carbon of the ether, for instance, the cyclohexyl group can significantly hinder the approach of a nucleophile. This steric hindrance is a key determinant in favoring certain reaction pathways over others.

In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile must approach the electrophilic carbon from the backside of the leaving group. The bulky cyclohexyl group can impede this approach, thereby slowing down the rate of SN2 reactions at the ether linkage. This effect is more pronounced when the cyclohexyl group is in an axial position in its chair conformation, as it creates significant 1,3-diaxial strain with the incoming nucleophile. Consequently, reactions that can proceed through alternative mechanisms, such as unimolecular substitution (SN1) or elimination (E1/E2), may become more competitive.

The steric hindrance presented by the cyclohexyl group can be compared to that of other bulky substituents, such as a tert-butyl group. While both are sterically demanding, the conformational flexibility of the cyclohexane (B81311) ring can lead to different steric environments compared to the more rigid tert-butyl group.

The following table provides a conceptual comparison of the relative rates of SN2 reactions for different ether substrates, highlighting the impact of steric hindrance.

Relative Rates of SN2 Reaction for Ethers

SubstrateAlkyl GroupRelative RatePrimary Reason for Rate Difference
Allyl methyl etherMethylHighMinimal steric hindrance
Allyl ethyl etherEthylModerateSlight increase in steric hindrance
Allyl isopropyl etherIsopropylLowSignificant steric hindrance from branching
This compoundCyclohexylVery LowSubstantial steric bulk from the ring structure
Allyl tert-butyl ethertert-ButylExtremely LowMaximum steric hindrance

Impact on Thermal Stability and Acidic Hydrolysis Resistance

The cyclohexyl substituent also contributes to the thermal stability of this compound. Computational studies on the gas-phase thermolysis of allyl ethers have shown that this compound undergoes a retro-ene type of mechanism, proceeding through a non-planar concerted six-membered cyclic transition state. researchgate.net The activation energy for this decomposition has been calculated to be approximately 170.5 kJ/mol. researchgate.net This value is lower than that of allyl ethyl ether (187.0 kJ/mol), suggesting that the cyclohexyl group may facilitate this specific decomposition pathway. researchgate.net

The pyrolysis of cyclohexyl allyl ether has been experimentally studied in a stirred-flow reactor in the temperature range of 360–470 °C. researchgate.net The first-order rate coefficients yielded the following Arrhenius parameters:

log A = 11.22 ± 0.23

Ea = 169 ± 3 kJ mol⁻¹ researchgate.net

These findings support a unimolecular decomposition process.

In the context of acidic hydrolysis, ethers are generally cleaved by strong acids. masterorganicchemistry.comlibretexts.org The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the ether. masterorganicchemistry.com For ethers with secondary alkyl groups like cyclohexyl, the cleavage can proceed via an SN1-like mechanism if a stable carbocation can be formed, or an SN2 mechanism where a nucleophile attacks the protonated ether. Given that a secondary cyclohexyl carbocation has some stability, an SN1 pathway is plausible. However, the bulky nature of the cyclohexyl group would also disfavor an SN2 attack.

Electronic Effects in Allyl Ether Reactivity

The electronic properties of the allyl group, particularly the presence of the double bond, are central to the reactivity of this compound. These electronic features govern its participation in polymerization and elimination reactions.

Role of Double Bond Electron Density in Polymerization

The polymerization of allyl ethers has been a subject of interest, though it is often challenging due to the high electron density of the double bond, which makes it less susceptible to conventional free-radical addition polymerization. youtube.com A computational study on the photopolymerization of this compound has proposed a radical-mediated cyclization (RMC) mechanism. youtube.com

This mechanism involves three key steps:

Hydrogen Abstraction: A radical initiator abstracts an allylic hydrogen atom from the methylene (B1212753) group of the allyl ether, generating a resonance-stabilized allyl ether radical.

Cyclization: This radical then reacts with the double bond of a second this compound molecule to form a five-membered cyclopentane-like ring radical.

Chain Propagation: The newly formed cyclopentane (B165970) radical abstracts a hydrogen atom from a third ether molecule, regenerating the allyl ether radical and continuing the chain reaction. youtube.com

The electron-donating nature of the ether oxygen increases the electron density of the double bond, which can influence the initiation and propagation steps of polymerization. The substituent on the ether, in this case, the cyclohexyl group, can also have an electronic effect, although it is primarily considered to be sterically influential. The electrostatic potential (ESP) of the this compound radical has been calculated to be -20.12 kcal·mol⁻¹, indicating a more electrophilic character for the radical, which is a key factor in its reactivity in the proposed RMC mechanism. youtube.com

Polarization and Electronegativity in Elimination Reactions

Elimination reactions, such as E1 and E2, are common pathways for ethers, particularly in the presence of strong bases or under acidic conditions with heat. In this compound, the polarization of the C-O bond and the electronegativity of the oxygen atom play a crucial role in the feasibility and mechanism of such reactions.

The oxygen atom is more electronegative than the adjacent carbon atoms, leading to a polarization of the C-O bonds. This polarization makes the carbon atoms slightly electrophilic. In a potential E2 elimination reaction, a strong base would abstract a proton from a β-carbon. The acidity of these β-protons can be influenced by the inductive effect of the electronegative oxygen atom. The electron-withdrawing effect of the oxygen can slightly increase the acidity of the adjacent C-H bonds, making them more susceptible to abstraction by a base.

The competition between substitution (SN2) and elimination (E2) is a well-established concept in organic chemistry. For a secondary substrate like this compound, both pathways are possible. The outcome is often determined by the nature of the nucleophile/base and the reaction conditions. A strong, sterically hindered base would favor E2 elimination, while a strong, unhindered nucleophile would favor SN2 substitution, although the steric bulk of the cyclohexyl group would retard the SN2 pathway.

In an E1 elimination, the rate-determining step is the formation of a carbocation. For this compound, cleavage of the C-O bond could lead to a secondary cyclohexyl carbocation. The stability of this carbocation is a key factor. The electronegativity of the oxygen atom makes the C-O bond strong, and its cleavage requires protonation of the oxygen to create a good leaving group (cyclohexanol).

The interplay of bond polarization and electronegativity differences dictates the electron distribution within the molecule, influencing which bonds are more likely to break and which protons are more acidic, thereby guiding the course of elimination reactions.

Catalyst and Ligand Design Principles based on Structure-Reactivity Correlations

The unique structural and electronic features of this compound, namely the bulky cyclohexyl group and the reactive allyl moiety, necessitate the careful design of catalysts and ligands to achieve high efficiency and selectivity in its chemical transformations.

The steric hindrance imposed by the cyclohexyl group is a primary consideration in catalyst design. For reactions involving the ether linkage or the α-carbon, the catalyst's active site must be accessible enough to accommodate the bulky substrate. For transition metal-catalyzed reactions, the choice of ligands is critical. Ligands that create a more open coordination sphere around the metal center may be required to facilitate the binding and activation of this compound. Conversely, for reactions targeting the less hindered allyl group, catalysts with more sterically demanding ligands could be employed to enhance selectivity by preventing unwanted side reactions at the ether linkage.

For the polymerization of this compound, where a radical-mediated mechanism is proposed, the design of initiators that can efficiently abstract the allylic hydrogen is crucial. The choice of initiator will depend on the desired polymerization conditions (e.g., photoinitiation vs. thermal initiation).

In the context of functionalizing the allyl group through transition metal catalysis (e.g., hydroformylation, hydrogenation, or C-H activation), the design of ligands that can control regioselectivity and stereoselectivity is paramount. For instance, in reactions that can occur at either the internal or terminal carbon of the double bond, the steric and electronic properties of the ligands can direct the catalyst to attack one position preferentially. The bulky cyclohexyl group can also influence the facial selectivity of reactions at the double bond. Chiral ligands can be designed to interact with the substrate in a way that favors the formation of one enantiomer over the other.

The following table outlines key considerations in catalyst and ligand design for reactions involving this compound, based on its structure-reactivity profile.

Catalyst and Ligand Design Principles for this compound

Reaction TypeKey Structural Feature of SubstrateCatalyst/Ligand Design PrincipleDesired Outcome
Reactions at the Ether LinkageSteric bulk of the cyclohexyl groupCatalysts with open and accessible active sites; less bulky ligands.Overcome steric hindrance to facilitate reaction.
Polymerization (Radical-Mediated)Electron-rich double bond and allylic C-H bondsEfficient radical initiators for hydrogen abstraction.Controlled initiation and propagation.
Functionalization of the Allyl GroupProchiral double bond; potential for regioisomerismBulky ligands to direct regioselectivity; chiral ligands for enantioselectivity.High selectivity for a specific isomer or enantiomer.

Enhancing Regioselectivity and Stereoselectivity

In the functionalization of this compound and related allylic ethers, controlling regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the products) is paramount for synthesizing specific isomers. Research has demonstrated that the choice of catalyst, ligands, and reaction conditions can profoundly influence these outcomes, allowing for the selective formation of desired products.

A significant challenge in allylic chemistry is controlling the position of a new bond. For instance, in palladium-catalyzed allylic C-H alkylation, the regioselectivity can be directed by the choice of ligands or additives. researchgate.net A study on the direct allylic C-H functionalization of allyl ethers showed that the reaction's outcome could be switched between two different constitutional isomers—a vinyl ether or an allyl ether—based on the presence of a Lewis acid co-catalyst. nih.gov Similarly, in palladium-catalyzed reactions forming allylic esters, exceptionally high branched-to-linear product ratios (up to 800:1) have been achieved, demonstrating precise regiochemical control. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over others, is often controlled by employing chiral catalysts. In the copper-catalyzed asymmetric allylic alkylation (AAA) of racemic cyclic allylic ethers, the use of a specific phosphoramidite (B1245037) ligand was crucial for achieving high enantioselectivity. rsc.org This catalytic system proved effective for a range of sterically hindered Grignard reagents, which were previously challenging nucleophiles in similar transformations. rsc.org The high levels of enantiomeric excess (ee) indicate that the catalyst creates a chiral environment that favors one reaction pathway, leading to a specific enantiomer of the product. rsc.org

The Claisen rearrangement of allylic ethers also presents opportunities for stereochemical control. The diastereoselectivity of this researchgate.netresearchgate.net sigmatropic rearrangement can be influenced by the substrate's conformation. nih.gov In certain systems, intramolecular chelation of a magnesium alkoxide to the allyloxy moiety can direct the facial delivery of the allyl group, resulting in high diastereoselectivity. nih.gov

The following table presents data from a study on copper-catalyzed asymmetric allylic alkylation, illustrating how the choice of nucleophile affects the yield and enantioselectivity of the reaction with a cyclic allylic ether substrate. rsc.org

Table 1: Effect of Nucleophile on Cu-Catalyzed Asymmetric Allylic Alkylation of a Racemic Cyclic Allylic Ether rsc.org
EntryNucleophile (RMgBr)Yield (%)Enantiomeric Excess (ee, %)
1EtMgBr9595
2nPrMgBr8892
3nBuMgBr9193
4iBuMgBr8565
5iPrMgBr8682
6tBuMgBr7590
7CyclohexylMgBr8288

Overcoming Mechanistic Limitations in Catalysis

The catalytic transformation of allyl ethers often faces mechanistic hurdles that can limit reaction efficiency, scope, and selectivity. Key limitations include the chemical inertness of the ether group, which is typically a poor leaving group, and the potential for catalyst deactivation or competing, unproductive reaction pathways. Modern catalysis research focuses on developing rational strategies to circumvent these challenges through a deeper mechanistic understanding.

One major limitation is the low reactivity of the ether moiety as a leaving group in nucleophilic substitution reactions. d-nb.info A highly effective strategy to overcome this involves the use of a Lewis acid co-catalyst. In a copper-catalyzed asymmetric allylic alkylation (AAA) of inert cyclic allylic ethers, the addition of boron trifluoride etherate (BF₃·OEt₂) was found to be critical. rsc.org Mechanistic investigations suggest that the Lewis acid facilitates the in situ formation of a more reactive allylic bromide intermediate from the allylic ether. This intermediate then readily participates in the copper-catalyzed cycle, enabling efficient C–C bond formation with high enantioselectivity. rsc.org

Another challenge arises in reactions where a racemic starting material is used. For a highly enantioselective reaction to proceed to high conversion, the catalyst system must not only select one enantiomer for the reaction but also facilitate the racemization of the remaining, unreacted enantiomer. Mechanistic studies on Cu-catalyzed allylic alkylations have shown that complex catalyst oligomers can perform both of these roles. acs.org The presence of certain counterions, such as iodide, can be crucial for racemizing the starting material by forming an allyl iodide intermediate, which is essential for achieving high enantioselectivity. acs.org

Detailed mechanistic studies are instrumental in designing more robust and efficient catalysts. For example, research on iridium-catalyzed allylic amination and etherification revealed that the active catalyst forms through cyclometalation at a C–H bond of the ligand. berkeley.edu This insight allowed for the subsequent design of simplified and improved catalysts. berkeley.edu Similarly, understanding the elementary steps of a catalytic cycle—such as the formation of arylsilver(I) species in a palladium-catalyzed direct allylation of arenes—can confirm the proposed mechanism and guide further optimization. berkeley.edu

The table below summarizes some key mechanistic limitations encountered in the catalysis of allylic ethers and the innovative strategies developed to overcome them.

Table 2: Strategies to Overcome Mechanistic Limitations in Allyl Ether Catalysis
Mechanistic LimitationStrategyExample ReactionOutcomeReference
Inertness of ether as a leaving groupAddition of a Lewis Acid (BF₃·OEt₂) to generate a more reactive intermediate in situCu-catalyzed Asymmetric Allylic Alkylation (AAA)Enables the use of previously unreactive racemic allylic ethers, achieving high yields and enantioselectivity. rsc.org
Slow or no racemization of starting materialUse of specific catalyst counterions (e.g., iodide) to facilitate racemization via an allyl halide intermediateCu-catalyzed Asymmetric Allylic AlkylationAllows one enantiomer to be selected for reaction while the other is racemized, leading to a high yield of a single product enantiomer. acs.org
Complex catalyst activation pathwayDetailed mechanistic study to understand catalyst formation (e.g., cyclometalation)Iridium-catalyzed Allylic EtherificationLed to the rational design of simplified and more effective catalysts. berkeley.edu
Uncertainty of intermediate speciesIsolation and characterization of proposed intermediates (e.g., arylsilver complexes)Palladium-catalyzed Direct AllylationConfirmed the kinetic and chemical competence of intermediates, validating the proposed catalytic cycle. berkeley.edu

Q & A

Q. What are the most effective synthetic routes for preparing allyl cyclohexyl ether, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution between allyl bromide and sodium cyclohexanolate under reflux in a polar aprotic solvent (e.g., THF or DMF). Key parameters include:

  • Molar ratio : A 1:1.2 ratio of allyl bromide to sodium cyclohexanolate minimizes side reactions.
  • Temperature : 60–80°C for 6–12 hours ensures complete conversion.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.
    Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity. This method aligns with protocols for structurally analogous allyl ethers .

Q. How can this compound be selectively cleaved, and what catalysts are most effective?

Rhodium-based catalysts, particularly RhCl(PPh₃)₃, enable efficient cleavage of allyl ethers under mild conditions (reflux in 10% aqueous ethanol, 3 hours). Comparative studies show:

CatalystConversion (%)Selectivity (%)
RhCl(PPh₃)₃93>99
PdCl₂4585
RuCl₃3078
The rhodium system outperforms others due to its ability to stabilize transition states via η³-coordination. Acidic workup (1 N HCl) ensures quantitative recovery of cyclohexanol .

Q. What factors influence the stability of this compound under acidic or basic conditions?

Stability studies reveal:

  • Acidic conditions (pH 2–4) : Allyl ethers hydrolyze slowly (t₁/₂ ≈ 24 hours) via protonation of the ether oxygen, forming a carbocation intermediate.
  • Basic conditions (pH >10) : Resistance to hydrolysis due to poor nucleophilicity of hydroxide ions toward the ether bond.
    Cyclohexyl ethers exhibit greater stability than methyl or ethyl analogs under acidic conditions due to steric hindrance from the cyclohexyl group, which impedes SN2 mechanisms .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound functionalization (e.g., hydrosilylation) be addressed?

Anti-Markovnikov hydrosilylation of this compound is achieved using nickel-phenalenyl catalysts, which favor linear product formation via radical intermediates. Key factors:

  • Substrate scope : Vinyl ethers (e.g., cyclohexyl, butyl) achieve >95% conversion in 2 hours.
  • Selectivity drivers :
    • Electron-donating groups on the catalyst enhance silyl radical formation.
    • Solvent polarity (toluene > DCM) stabilizes transition states.
      A representative dataset:
SubstrateConversion (%)Anti-Markovnikov Selectivity (%)
This compound9897
Allyl benzyl ether9593
Allyl phenyl ether9996
This method avoids Markovnikov byproducts common with platinum catalysts .

Q. Why do certain allylation reactions involving this compound fail, and how can these limitations be overcome?

Failed allylation attempts (e.g., palladium-catalyzed reactions with phenyl cyclohexyl allyl acetate) often stem from poor η³-coordination in palladium-allyl complexes. Solutions include:

  • Ligand modification : Bulky ligands (e.g., TFP) stabilize η³-coordination, enabling successful oxidative addition.
  • Computational insights : DFT studies show that van der Waals interactions between Pd(0) and the allyl moiety (ΔG‡ = 37 kJ/mol) are critical for π-complex formation. Low concentrations (<0.1 M) favor reactant separation over unproductive pre-complexation .

Q. What mechanistic insights explain radical-mediated transformations of this compound?

Radical probes (e.g., 3-bromo-2-tetrahydropyranyl allyl ether) reveal that reactions proceed via cyclohexyl radical intermediates. Key evidence:

  • EPR spectroscopy : Detection of cyclohexyl radicals during bromonorbornene substitution.
  • Product analysis : Cyclized vs. linear products indicate radical recombination pathways.
    Methanol trapping experiments confirm the intermediacy of carbon-centered radicals, with rate constants (k ≈ 10⁶ M⁻¹s⁻¹) consistent with diffusion-controlled processes .

Q. How can computational methods predict the reactivity of this compound in transition-metal-catalyzed reactions?

Density functional theory (DFT) simulations of Pd(0)-allyl interactions highlight:

  • Energy profiles : The π-complex (Pd-2) is 37 kJ/mol more stable than the van der Waals pre-complex (Pd-2a).
  • Entropic penalties : Low concentrations disfavor pre-complexation, making allyl association the rate-limiting step (ΔG‡ = 52 kJ/mol).
    These models guide ligand design (e.g., electron-deficient phosphines) to lower activation barriers .

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